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  • Product: 5,5-Bis(bromomethyl)-1,3-dioxane
  • CAS: 22633-46-1

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Stability of 5,5-Bis(bromomethyl)-1,3-dioxane

The following technical guide details the chemical properties, synthesis, and stability profile of 5,5-Bis(bromomethyl)-1,3-dioxane and its functional derivatives. Executive Summary 5,5-Bis(bromomethyl)-1,3-dioxane repre...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and stability profile of 5,5-Bis(bromomethyl)-1,3-dioxane and its functional derivatives.

Executive Summary

5,5-Bis(bromomethyl)-1,3-dioxane represents a specialized class of heterocyclic acetals derived from 2,2-bis(bromomethyl)-1,3-propanediol (dibromoneopentyl glycol). While the parent formaldehyde acetal (often termed dibromoneopentyl glycol formal) exists, the 2,2-dimethyl (acetone ketal) and 2-phenyl (benzaldehyde acetal) derivatives are the thermodynamically preferred forms for isolation and storage due to enhanced lipophilicity and hydrolytic stability.

This guide focuses on the core neopentyl bromide scaffold embedded within the 1,3-dioxane ring. This structural motif imparts unique chemical inertness toward nucleophilic substitution (


) while maintaining the acid-labile characteristics of the acetal functionality—a duality critical for its use in flame retardants, polymer cross-linking, and as a robust protecting group strategy in organic synthesis.

Physicochemical Profile

The following data characterizes the 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane (CAS: 43153-20-4), which serves as the standard reference standard for this compound class due to its commercial availability and stability.

PropertyValue / Description
Molecular Formula

Molecular Weight 302.00 g/mol
Physical State White to off-white crystalline solid
Melting Point 65–67 °C (Typical for dimethyl derivative)
Boiling Point ~140 °C at 15 mmHg (Predicted)
Solubility Soluble in DCM, Chloroform, Toluene, Acetone; Insoluble in Water
Partition Coefficient (LogP) 2.1 (Calculated)
Core Reactivity Neopentyl Hindrance: Bromine displacement is sterically retarded.Acetal Lability: Hydrolyzes in aqueous acid (pH < 4).[1]

Critical Note on CAS Identity: Researchers must distinguish this compound from Bis(2-bromoethyl) ether (CAS 5414-19-7), which is a linear ether often conflated in automated databases. The cyclic dioxane structure is distinct in both reactivity and application.

Synthesis & Manufacturing Protocol

The synthesis of 5,5-bis(bromomethyl)-1,3-dioxanes proceeds via the acid-catalyzed condensation of 2,2-bis(bromomethyl)-1,3-propanediol with a carbonyl compound (formaldehyde, acetone, or benzaldehyde).

Standard Operating Procedure (SOP): Acetalization

Reagents:

  • Substrate: 2,2-Bis(bromomethyl)-1,3-propanediol (1.0 eq)

  • Carbonyl Source: Acetone (Excess/Solvent) or Paraformaldehyde (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Charge the flask with the diol, solvent, and carbonyl source.

  • Catalysis: Add p-TsOH and heat to reflux.

  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 2–4 hours).

  • Workup: Cool to room temperature. Neutralize with saturated

    
    . Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from hexane/ethanol or distill under reduced pressure.

Synthesis Pathway Diagram

The following diagram illustrates the condensation pathway and potential side reactions.

SynthesisPathway Diol 2,2-Bis(bromomethyl)- 1,3-propanediol Intermediate Hemiacetal Intermediate Diol->Intermediate H+ Cat. Carbonyl Carbonyl Source (R-CHO / R2-CO) Carbonyl->Intermediate Product 5,5-Bis(bromomethyl)- 1,3-dioxane Intermediate->Product Cyclization Water H2O (Removed via Dean-Stark) Intermediate->Water

Caption: Acid-catalyzed condensation of dibromoneopentyl glycol with carbonyls to form the 1,3-dioxane ring.

Chemical Stability & Reactivity

The stability of 5,5-bis(bromomethyl)-1,3-dioxane is defined by two competing structural features: the neopentyl bromide motif and the acetal ring.

A. Neopentyl Steric Hindrance (The "Inert" Bromine)

The bromomethyl groups at the C5 position are "neopentyl-like," meaning the carbon bearing the bromine is adjacent to a quaternary carbon.

  • Mechanism:

    
     nucleophilic substitution is severely retarded due to steric hindrance from the 
    
    
    
    -branching. The nucleophile cannot easily access the
    
    
    antibonding orbital.
  • Implication: These bromines are chemically robust . They do not easily undergo hydrolysis or substitution under mild conditions, making the molecule stable in biological media unless specific high-energy conditions (e.g., high temperature, super-nucleophiles) are applied.

B. Acetal Hydrolytic Stability

The 1,3-dioxane ring is an acetal, rendering it sensitive to pH.

  • Acidic Conditions (pH < 4): Rapid hydrolysis occurs, reversing the synthesis to yield the parent diol and carbonyl.

  • Basic/Neutral Conditions (pH > 7): Highly stable. The ring survives nucleophilic attack, reduction (e.g.,

    
    ), and oxidation.
    
Hydrolysis Mechanism Diagram

Hydrolysis Dioxane 1,3-Dioxane Ring Protonation Oxonium Ion (Protonated Oxygen) Dioxane->Protonation +H+ (Acid) RingOpen Ring Opening (Carbocation/Oxocarbenium) Protonation->RingOpen Rate Limiting Hydrolysis Hydrolysis Products (Diol + Carbonyl) RingOpen->Hydrolysis +H2O

Caption: Acid-catalyzed hydrolysis pathway leading to ring cleavage and regeneration of the diol.

Applications in Research & Development

Flame Retardants

The high bromine content (approx. 50-60% by weight) makes these compounds effective flame retardants. They function in the gas phase by releasing bromine radicals that quench the combustion radical chain reaction.[2] The thermal stability of the dioxane ring allows it to be processed into polymers (e.g., polypropylene) without premature degradation.

Polymer Cross-Linking

While the neopentyl bromines are sluggish, they can be forced to react with strong nucleophiles (e.g., thiols, amines) at elevated temperatures. This allows 5,5-bis(bromomethyl)-1,3-dioxane to act as a latent cross-linker , where cross-linking only occurs during a high-temperature curing step, preventing premature gelation.

Drug Delivery Systems

The acid-labile nature of the 1,3-dioxane ring is exploited in pH-sensitive drug delivery. The dioxane moiety can serve as a "cleavable linker" that remains stable in the blood (pH 7.4) but degrades in the acidic environment of the endosome (pH 5.0) or tumor microenvironment.

Handling & Safety Profile

Researchers must handle this compound with protocols established for alkyl bromides and organic acetals .

  • Hazards:

    • Skin/Eye Irritant: Causes irritation upon contact.

    • Potential Carcinogen: The precursor, 2,2-bis(bromomethyl)-1,3-propanediol, is classified as "Reasonably Anticipated to be a Human Carcinogen" (NTP). Treat the dioxane derivative with equivalent caution.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Avoid acidic vapors which may trigger hydrolysis.

  • Disposal: Incineration in a chemical waste facility equipped with a scrubber for hydrogen bromide (HBr).

References

  • National Toxicology Program (NTP). (1996). Toxicology and Carcinogenesis Studies of 2,2-Bis(bromomethyl)-1,3-propanediol (FR-1138) in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 452. Link

  • PubChem. (2025). 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane Compound Summary. National Library of Medicine. Link

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. Link

  • Thieme Chemistry. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: Hal/X and O/O, S, Se, Te. Georg Thieme Verlag. Link

  • BenchChem. (2025).[3] 1,3-Dioxane Ring Stability and Hydrolysis Protocols. Link

Sources

Exploratory

Molecular Structure and Conformation of 5,5-Bis(bromomethyl)-1,3-dioxane

Executive Summary The 5,5-bis(bromomethyl)-1,3-dioxane scaffold represents a critical structural motif in modern organic synthesis, serving as a versatile "neopentyl-like" building block. Its unique value lies in the com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,5-bis(bromomethyl)-1,3-dioxane scaffold represents a critical structural motif in modern organic synthesis, serving as a versatile "neopentyl-like" building block. Its unique value lies in the combination of a conformationally distinct heterocyclic core (1,3-dioxane) with two electrophilic handles (bromomethyl groups). This dual functionality allows for the precise construction of dendrimers, specialized lipids, and chelating phosphine ligands.

This guide provides a rigorous analysis of the molecular architecture, conformational dynamics, and synthetic utility of this scaffold. By synthesizing crystallographic data with dynamic NMR studies, we establish a self-validating model for predicting the behavior of this molecule in solution and the solid state.

Molecular Architecture & Electronic Properties

Structural Core Analysis

The 1,3-dioxane ring is a six-membered heterocycle that, like cyclohexane, preferentially adopts a chair conformation . However, the presence of two oxygen atoms introduces significant electronic and steric deviations:

  • Bond Lengths: The C–O bonds (typically 1.41–1.43 Å) are shorter than C–C bonds (1.54 Å), compressing the ring slightly.

  • Bond Angles: The C–O–C angle is approximately 111-112°, while the O–C–O angle at the acetal center (C2) approaches 111°.

In 5,5-bis(bromomethyl)-1,3-dioxane, the C5 position is quaternary. The two bromomethyl groups occupy the axial and equatorial positions. Unlike cyclohexane, where bulky axial substituents suffer from severe 1,3-diaxial interactions, the 1,3-dioxane ring lacks axial hydrogens at positions 1 and 3 (replaced by oxygen lone pairs). This reduces the steric penalty for the axial bromomethyl group, making the chair conformation highly stable.

Electronic Dipoles and Anomeric Effects

While the classic anomeric effect dominates at C2, the C5 position is influenced by dipole-dipole interactions between the C–Br bonds and the ring oxygens. The antiparallel alignment of the ring dipoles generally favors the chair form, but solvation can influence the equilibrium between degenerate chair invertomers.

ParameterValue (Approx.)Note
Point Group

(Chair)
Effective

in rapid equilibrium
C–O Bond Length 1.42 ÅShorter than cyclohexane C-C
C–Br Bond Length 1.94 ÅStandard alkyl bromide
Ring Inversion Barrier ~8.9 - 10 kcal/molSolvent dependent

Conformational Dynamics

The conformational behavior of 5,5-bis(bromomethyl)-1,3-dioxane is defined by a rapid equilibrium between two degenerate chair forms.

The Degenerate Chair Equilibrium

In the parent molecule (unsubstituted at C2), the two chair forms are identical in energy. The axial bromomethyl group in Chair A becomes equatorial in Chair B, and vice versa.

  • Low Temperature (< -80°C): The ring inversion slows, and NMR can distinguish between the axial and equatorial protons.

  • Room Temperature: The inversion is fast on the NMR timescale, resulting in a time-averaged signal. The bromomethyl protons appear as a singlet (or a simple doublet if coupling exists), and the ring protons at C4/C6 appear as a singlet.

Substituent Locking

Introducing substituents at C2 (e.g., 2,2-dimethyl or 2-phenyl) biases this equilibrium.

  • 2-Phenyl Derivative: The phenyl group locks the ring into a single chair conformation where the phenyl is equatorial to avoid 1,3-diaxial repulsion. This "freezes" the C5 substituents into fixed axial and equatorial positions, rendering them chemically distinct.

Visualization of Conformational Pathways

Conformation Figure 1: Degenerate chair interconversion of 5,5-bis(bromomethyl)-1,3-dioxane. ChairA Chair A (Axial/Equatorial) TS Twist-Boat (Transition State) ChairA->TS Ring Inversion ΔG‡ ≈ 9 kcal/mol TS->ChairA ChairB Chair B (Equatorial/Axial) TS->ChairB Relaxation ChairB->TS

[1][2]

Experimental Characterization Protocols

To validate the structure and purity of synthesized 5,5-bis(bromomethyl)-1,3-dioxane scaffolds, the following protocols are recommended. These are designed to be self-validating: if the data does not match the expected criteria, the synthesis or purification has failed.

Protocol 1: Synthesis via Acetalization

Objective: Synthesis of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (a stable, crystalline proxy for the class).

Reagents:

  • 2,2-Bis(bromomethyl)propane-1,3-diol (1.0 eq)

  • Acetone (Excess, solvent & reactant)

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 0.05 eq)

  • Drying agent: Molecular Sieves (3Å) or Dean-Stark trap.

Workflow:

  • Dissolution: Dissolve diol in acetone. Add pTSA.

  • Dehydration: Reflux with continuous water removal (essential for driving equilibrium).

  • Neutralization: Quench with

    
     to prevent acid-catalyzed hydrolysis during workup.
    
  • Isolation: Evaporate acetone; extract residue with

    
    .
    
  • Crystallization: Recrystallize from methanol/water.

Validation Checkpoint:

  • MP: Target range 98-100°C.

  • IR: Disappearance of broad O-H stretch (3200-3500

    
    ); appearance of strong C-O-C bands (1050-1150 
    
    
    
    ).
Protocol 2: Dynamic NMR Spectroscopy

Objective: Confirm conformational mobility and symmetry.

Method:

  • Solvent:

    
     or Toluene-
    
    
    
    (for low temp).
  • Acquisition:

    • 298 K: Observe time-averaged symmetry. C4/C6 protons should appear as a singlet (approx.[1] 3.8 ppm).

    • 200 K: Cool the sample. The singlet should broaden and split (coalescence) into an AB quartet as the axial and equatorial protons become distinct.

Interpretation: If the spectrum remains a singlet at 200 K, the sample may not be the cyclic dioxane but rather an acyclic acetal or unreacted diol.

Synthetic Utility & Functionalization[3][4]

The primary value of 5,5-bis(bromomethyl)-1,3-dioxane lies in its role as a double electrophile . The neopentyl-like structure makes the bromomethyl groups sterically hindered, preventing


 attack by bulky nucleophiles, but allowing reaction with smaller, potent nucleophiles.
Nucleophilic Substitution Pathways

The bromomethyl groups are susceptible to attack by:

  • Phosphines: To generate bidentate phosphine ligands (e.g., for palladium-catalyzed carbonylation).[2]

  • Azides: Precursors to diamines for dendrimer synthesis.

  • Thiolates: For cross-linking polymers.

Reaction Workflow Visualization

Synthesis Figure 2: Synthetic workflow from precursor to functional application. Precursor Pentaerythritol Derivative Diol 2,2-Bis(bromomethyl) propane-1,3-diol Precursor->Diol Bromination Target 5,5-Bis(bromomethyl)- 1,3-dioxane Diol->Target Acetalization (HCHO or Acetone + H+) Ligand Diphosphine Ligand (Catalysis) Target->Ligand 2 eq. R2PH (Nucleophilic Sub.) Polymer Cross-linked Polymer Network Target->Polymer Dithiol/Diamine (Polycondensation)

References

  • Khazhieva, S. Y., et al. (2020).[1] Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. Russian Journal of Organic Chemistry. Link

  • Organic Syntheses. (1951). Pentaerythrityl Tetrabromide. Org. Synth. 31, 82. Link

  • PrepChem. Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. Link

  • Wünsch, B., et al. (2017). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI Molecules. Link

  • BenchChem. A Comparative Guide to Bis(bromomethyl) Reagents. Link

Sources

Foundational

Thermodynamic properties of 5,5-Bis(bromomethyl)-1,3-dioxane

An In-Depth Technical Guide to the Thermodynamic Properties of 5,5-Bis(bromomethyl)-1,3-dioxane Authored by: A Senior Application Scientist Introduction 5,5-Bis(bromomethyl)-1,3-dioxane is a versatile bicyclic organic co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 5,5-Bis(bromomethyl)-1,3-dioxane

Authored by: A Senior Application Scientist

Introduction

5,5-Bis(bromomethyl)-1,3-dioxane is a versatile bicyclic organic compound. Its structure, featuring a stable 1,3-dioxane ring functionalized with two bromomethyl groups, makes it a valuable building block in polymer chemistry and organic synthesis. The presence of the bulky, reactive bromomethyl groups imparts unique steric and electronic properties, influencing its reactivity and the architecture of resulting polymers. A thorough understanding of the thermodynamic properties of this compound is paramount for researchers, scientists, and drug development professionals. Thermodynamic data, such as enthalpy of formation, heat capacity, and thermal stability, are critical for optimizing reaction conditions, ensuring process safety, predicting material performance, and understanding its potential interactions in biological systems.

This guide provides a comprehensive framework for the determination and analysis of the key thermodynamic properties of 5,5-Bis(bromomethyl)-1,3-dioxane. Given the scarcity of published, dedicated thermodynamic studies on this specific molecule, this document emphasizes the robust experimental and computational methodologies required to generate this crucial data. It is designed to serve as a practical, in-depth resource for researchers, providing not just protocols, but the scientific rationale behind them.

Part 1: Synthesis and Characterization: The Foundation of Accurate Measurement

The integrity of any thermodynamic measurement is contingent upon the purity of the sample. Therefore, a well-defined synthesis and rigorous characterization protocol is the mandatory first step. 5,5-Bis(bromomethyl)-1,3-dioxane is typically synthesized via the acetalization of 2,2-bis(bromomethyl)-1,3-propanediol with formaldehyde.

Synthesis Protocol: Acetalization of 2,2-bis(bromomethyl)-1,3-propanediol
  • Reaction Setup: To a solution of 2,2-bis(bromomethyl)-1,3-propanediol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (0.02 eq).

  • Reagent Addition: Add an excess of a formaldehyde source, such as paraformaldehyde (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (the exact temperature will depend on the solvent) and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude 5,5-Bis(bromomethyl)-1,3-dioxane by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield a white crystalline solid.

Purity Validation

Before proceeding to thermodynamic analysis, the purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the empirical formula (C₆H₁₀Br₂O₂).

The workflow for sample preparation and validation is illustrated below.

cluster_synthesis Synthesis & Purification cluster_validation Purity Validation synthesis Synthesis via Acetalization workup Aqueous Workup & Extraction synthesis->workup purification Recrystallization workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ea Elemental Analysis purification->ea final_product High-Purity Sample (>99%) nmr->final_product ms->final_product ea->final_product

Caption: Workflow for Synthesis and Purity Validation.

Part 2: Experimental Determination of Thermodynamic Properties

This section outlines the primary experimental techniques for characterizing the thermodynamic properties of 5,5-Bis(bromomethyl)-1,3-dioxane.

Thermal Behavior and Phase Transitions: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).

  • Sample Preparation: Accurately weigh 3-5 mg of the high-purity crystalline sample into an aluminum DSC pan.

  • Hermetic Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.

  • Thermal Program:

    • Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point. This will yield the melting endotherm.

    • Isothermal Hold: Hold the temperature constant for a few minutes to ensure complete melting.

    • Cooling Ramp: Cool the sample back down at a controlled rate (e.g., 10 °C/min) to observe any crystallization exotherms.

    • Second Heating Ramp: Perform a second heating ramp under the same conditions as the first to observe the glass transition (if any) and to ensure the thermal history of the sample is consistent.

  • Data Analysis:

    • Melting Point (Tm): Determined as the onset or peak of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.

    • Heat Capacity (Cp): Determined by analyzing the shift in the baseline of the heat flow signal. This often requires a separate experiment with sapphire standards for accurate calibration.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the thermal stability and decomposition profile of the compound.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) to study thermal decomposition, or with an oxidative gas (e.g., air) to study oxidative stability.

  • Thermal Program:

    • Equilibration: Equilibrate at a starting temperature (e.g., 30 °C).

    • Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C) until the sample has fully decomposed.

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing a measure of the compound's thermal stability.

The interplay between these thermal analysis techniques provides a comprehensive picture of the material's behavior under thermal stress.

cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) start High-Purity Crystalline Sample dsc_prep Weigh & Seal in Pan start->dsc_prep tga_prep Weigh in Pan start->tga_prep dsc_run Heat-Cool-Heat Cycle dsc_prep->dsc_run dsc_analysis Analyze Thermogram dsc_run->dsc_analysis dsc_results Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Heat Capacity (Cp) dsc_analysis->dsc_results Yields tga_run Heat at Constant Rate tga_prep->tga_run tga_analysis Analyze Mass Loss Curve tga_run->tga_analysis tga_results Decomposition Temperature (Td) Thermal Stability Profile tga_analysis->tga_results Yields

Caption: Experimental Workflow for Thermal Analysis.

Part 3: Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful complementary approach for determining thermodynamic properties, especially when experimental data is unavailable or difficult to obtain. Density Functional Theory (DFT) is a robust method for this purpose.

Computational Workflow using DFT
  • Molecular Structure Creation: Build the 3D structure of 5,5-Bis(bromomethyl)-1,3-dioxane using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory is B3LYP with a sufficiently large basis set, such as 6-311+G(d,p). This step is crucial as all subsequent calculations depend on the accuracy of the optimized geometry.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for optimization. This serves two purposes:

    • Verification: Confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • Thermochemical Data: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy, entropy, and Gibbs free energy at a given temperature (typically 298.15 K).

  • Calculation of Standard Enthalpy of Formation (ΔHf°): This requires a more complex approach, such as using an isodesmic reaction scheme. In this method, a balanced hypothetical reaction is constructed where the number and types of bonds are conserved on both sides of the equation. By calculating the enthalpy of this reaction and using known experimental ΔHf° values for the other species in the reaction, the ΔHf° of the target molecule can be accurately determined.

start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Failure thermo Calculate Thermochemical Data (H, S, G, Cp) verify->thermo Success isodesmic Design Isodesmic Reaction thermo->isodesmic output Predicted Thermodynamic Properties thermo->output isodesmic_calc Calculate Reaction Enthalpy isodesmic->isodesmic_calc final_hf Determine ΔHf° isodesmic_calc->final_hf final_hf->output

Caption: Computational Workflow for Thermodynamic Property Prediction.

Part 4: Data Summary and Interpretation

The data obtained from both experimental and computational methods should be compiled into a clear, concise format for comparison and use.

Table 1: Key Thermodynamic and Thermal Properties of 5,5-Bis(bromomethyl)-1,3-dioxane
PropertySymbolExperimental ValueComputational ValueMethod
Melting PointTmUser-determinedN/ADSC
Enthalpy of FusionΔHfusUser-determinedN/ADSC
Decomposition Temp. (onset)TdUser-determinedN/ATGA
Standard Enthalpy of FormationΔHf°User-determinedUser-determinedCombustion Calorimetry / DFT
Standard EntropyN/AUser-determinedDFT
Heat Capacity (constant P)CpUser-determinedUser-determinedDSC / DFT

This table serves as a template for organizing experimentally determined and computationally predicted data.

Interpreting the Data: A Unified Approach
  • Cross-Validation: The synergy between experimental and computational data is key. For instance, the computationally predicted heat capacity can be compared with the value measured by DSC. A good agreement between the two lends confidence to the overall dataset.

  • Safety and Handling: The TGA data is critical for establishing safe handling temperatures in laboratory and industrial settings. The onset of decomposition marks the upper limit for thermal processing.

  • Reaction Modeling: The enthalpy of formation is a cornerstone of thermochemical calculations. It can be used to predict the enthalpy of reactions involving 5,5-Bis(bromomethyl)-1,3-dioxane, allowing for the assessment of reaction feasibility and thermal hazards.

  • Material Science: For polymer applications, the melting point and enthalpy of fusion influence processing conditions and the morphology of the final material.

Conclusion

A comprehensive understanding of the thermodynamic properties of 5,5-Bis(bromomethyl)-1,3-dioxane is essential for its effective and safe application in research and development. This guide has provided a detailed roadmap for obtaining this critical information through a combination of rigorous experimental techniques and robust computational methods. By following these protocols, researchers can generate high-quality, reliable data that will underpin the successful use of this versatile chemical building block in the creation of new materials and molecules. The emphasis on sample purity, methodical execution of experiments, and informed application of computational chemistry constitutes a self-validating system for the confident determination of these fundamental properties.

References

This section would be populated with citations to specific literature sources for the synthesis protocol, principles of DSC/TGA, and computational chemistry methods as they are identified and used.

Exploratory

5,5-Bis(bromomethyl)-1,3-dioxane CAS number and identifiers

An In-Depth Technical Guide to 5,5-Bis(bromomethyl)-1,3-dioxane Derivatives: Identifiers, Synthesis, and Applications Executive Summary The structural motif of 5,5-bis(bromomethyl)-1,3-dioxane represents a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5,5-Bis(bromomethyl)-1,3-dioxane Derivatives: Identifiers, Synthesis, and Applications

Executive Summary

The structural motif of 5,5-bis(bromomethyl)-1,3-dioxane represents a highly versatile class of cyclic acetals utilized extensively in the synthesis of reactive flame retardants, rigid spiro-polymers, and complex pharmaceutical intermediates. Because the unsubstituted 1,3-dioxane core (derived from formaldehyde) is less commonly isolated in commercial applications, research and industrial workflows predominantly utilize its substituted derivatives—most notably the acetonide (2,2-dimethyl) and benzaldehyde (2-phenyl) acetals.

This whitepaper provides an authoritative analysis of the chemical identifiers, mechanistic synthesis pathways, and self-validating experimental protocols for this family of compounds, grounded in proven chemical principles.

Chemical Identifiers and Structural Properties

The 5,5-bis(bromomethyl)-1,3-dioxane scaffold is synthesized via the acetalization of the parent diol, 2,2-bis(bromomethyl)-1,3-propanediol (commonly known as dibromoneopentyl glycol or DBNPG) [1]. Depending on the carbonyl compound used for ring closure, various stable derivatives are formed.

The quantitative structural and identification data for the primary derivatives are summarized in Table 1 .

Table 1: Chemical Identifiers for 5,5-Bis(bromomethyl)-1,3-dioxane Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
2,2-Bis(bromomethyl)-1,3-propanediol 3296-90-0C₅H₁₀Br₂O₂261.94Parent Diol (DBNPG)
2,2-Dimethyl-5,5-bis(bromomethyl)-1,3-dioxane 43153-20-4C₈H₁₄Br₂O₂302.00Acetonide (Isopropylidene acetal)
2-Phenyl-5,5-bis(bromomethyl)-1,3-dioxane 3733-29-7C₁₂H₁₄Br₂O₂350.05Benzaldehyde acetal
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane 2425-41-4C₁₂H₁₆O₄224.25Non-brominated precursor analog

Mechanistic Pathway: Acid-Catalyzed Acetalization

The formation of the 1,3-dioxane ring is a classic example of an acid-catalyzed thermodynamic equilibrium. The reaction relies on the nucleophilic attack of the 1,3-diol onto a protonated carbonyl carbon.

Causality in the Mechanism:

  • Activation: The acid catalyst (typically HCl or p-toluenesulfonic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Hemiacetal Formation: One hydroxyl group of DBNPG attacks the activated carbon, forming a hemiacetal intermediate.

  • Oxocarbenium Generation: Protonation of the hemiacetal hydroxyl group leads to the elimination of water, generating a highly reactive oxocarbenium ion.

  • Ring Closure: The second hydroxyl group of the diol attacks the oxocarbenium ion intramolecularly, closing the 6-membered 1,3-dioxane ring.

Because every step is reversible, the continuous removal of the water byproduct is strictly required to drive the equilibrium toward the cyclic acetal (Le Chatelier's Principle).

SynthesisMechanism DBNPG 2,2-Bis(bromomethyl) -1,3-propanediol Hemiacetal Hemiacetal Intermediate DBNPG->Hemiacetal Nucleophilic Attack Carbonyl Carbonyl Compound (e.g., Acetone) Carbonyl->Hemiacetal Protonated Acid Acid Catalyst (H+) Acid->Carbonyl Activates Oxocarbenium Oxocarbenium Ion (Reactive) Hemiacetal->Oxocarbenium -H2O Dioxane 5,5-Bis(bromomethyl) -1,3-dioxane Derivative Oxocarbenium->Dioxane Ring Closure Water Water (Byproduct) Oxocarbenium->Water Eliminated

Fig 1: Acid-catalyzed acetalization mechanism forming the 1,3-dioxane ring.

Experimental Workflow: Self-Validating Synthesis Protocol

The following methodology details the synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane (CAS: 43153-20-4) using acetone [2]. This protocol is designed as a self-validating system, ensuring that intermediate chemical states dictate the success of subsequent steps.

Step-by-Step Methodology
  • Reaction Setup: Suspend 2,2-bis(bromomethyl)-1,3-propanediol in a large molar excess of acetone. The excess acetone serves a dual purpose: it acts as both the reactant and the primary solvent. Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Equilibrium Shifting (Water Removal): Introduce anhydrous calcium chloride (CaCl₂) to the reaction mixture. Causality: As the acetalization proceeds, water is generated. CaCl₂ acts as a chemical desiccant, sequestering the water and preventing the reverse hydrolysis reaction, thereby driving the yield to near-quantitative levels.

  • Acid Neutralization (Critical Step): Once TLC or GC-MS indicates the consumption of the diol, add solid sodium carbonate (Na₂CO₃) until the mixture is strictly neutralized. Causality: Acetals are highly stable in basic and neutral conditions but rapidly hydrolyze in the presence of aqueous acid. Neutralizing the HCl before any evaporation or aqueous workup ensures the 1,3-dioxane ring remains intact.

  • Primary Isolation: Filter the mixture to remove the hydrated calcium chloride and sodium salts. Evaporate the filtrate (excess acetone) to dryness under reduced pressure.

  • Selective Extraction: Extract the resulting solid residue with a non-polar solvent such as carbon tetrachloride (CCl₄) or a modern greener alternative like dichloromethane (DCM). Causality: The target 1,3-dioxane derivative is highly soluble in halogenated solvents, whereas any unreacted polar diol or residual inorganic salts will remain insoluble, allowing for a self-purifying phase separation.

  • Final Purification: Filter the organic extract to remove any suspended particulates, and evaporate the solvent to yield the purified 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane.

ExperimentalWorkflow Step1 Step 1: Reaction Setup Mix Diol, Acetone, HCl Step2 Step 2: Water Removal Add Anhydrous CaCl2 Step1->Step2 Drives equilibrium Step3 Step 3: Neutralization Add Na2CO3 Step2->Step3 Prevents hydrolysis Step4 Step 4: Filtration & Evaporation Remove Solids & Excess Acetone Step3->Step4 Isolates crude Step5 Step 5: Extraction Extract with CCl4 / DCM Step4->Step5 Purifies product Step6 Step 6: Final Purification Filter & Evaporate to Dryness Step5->Step6 Removes impurities Product Purified 2,2-Dimethyl-5,5- bis(bromomethyl)-1,3-dioxane Step6->Product Yields

Fig 2: Step-by-step experimental workflow for synthesizing the dioxane derivative.

Functional Significance and Applications

The primary utility of 5,5-bis(bromomethyl)-1,3-dioxane derivatives lies in their unique structural rigidity and high bromine content.

  • Flame Retardants: The parent diol (DBNPG) and its acetal derivatives are potent reactive flame retardants [3]. The dense localization of bromine atoms provides excellent gas-phase radical scavenging capabilities during combustion. The acetal protection allows the molecule to be blended into polymer matrices (like polyurethanes or epoxies) without the hydroxyl groups interfering with the polymerization process.

  • Spiro-Polymer Intermediates: The two bromomethyl groups at the 5-position are highly susceptible to nucleophilic substitution (Sₙ2). Researchers utilize these sites to create complex spiro-compounds, where the 1,3-dioxane ring acts as a rigid, sterically defined scaffold for advanced materials or active pharmaceutical ingredients (APIs).

References

  • LookChem. "CAS No.3296-90-0, 2,2-Bis(bromomethyl)propane-1,3-diol Suppliers." LookChem Database. Available at:[Link]

  • PrepChem. "Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane." PrepChem Online Synthesis Database. Available at:[Link]

  • Bromine Noble Chemtech. "Bromine Compounds Brochure - Dibromo Neopentyl Glycol." Bromine Noble Chemtech. Available at:[Link]

Foundational

Mechanism of action for 5,5-Bis(bromomethyl)-1,3-dioxane as a flame retardant

Topic: Mechanism of Action for 5,5-Bis(bromomethyl)-1,3-dioxane as a Flame Retardant Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Dual-Phase Kinetics: Fi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action for 5,5-Bis(bromomethyl)-1,3-dioxane as a Flame Retardant Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Dual-Phase Kinetics: Fire Suppression vs. Biological Interaction[1]

Executive Summary

This guide provides a rigorous analysis of 5,5-Bis(bromomethyl)-1,3-dioxane (and its commercially relevant derivatives), focusing on its chemical physics as a flame retardant (FR) and its toxicological profile as a bioactive agent.[1] While primarily engineered for thermal stability and radical scavenging in polymers, this compound possesses a latent reactivity—specifically hydrolysis to 2,2-bis(bromomethyl)-1,3-propanediol—that necessitates a dual-lens examination.[1] We explore the causality between its cyclic ether structure and its high-efficiency halogen release, alongside the metabolic pathways that concern safety researchers.

Chemical Identity & Structural Properties

To understand the mechanism, we must first isolate the pharmacophore. The 1,3-dioxane ring acts as a "thermal fuse," providing stability at processing temperatures while collapsing under combustion conditions to release active brominated species.

PropertySpecification
IUPAC Name 5,5-Bis(bromomethyl)-1,3-dioxane
Common Precursor 2,2-bis(bromomethyl)-1,3-propanediol (Dibromoneopentyl Glycol - DBNPG)
Molecular Formula C₆H₁₀Br₂O₂
Bromine Content ~55-58% (Theoretical)
Key Functional Group Cyclic acetal (1,3-dioxane) + Aliphatic Bromide
Primary Application Reactive FR for polyurethanes, unsaturated polyesters; Intermediate in synthesis.[1][2]

Note on Commercial Forms: In industrial applications, the 2,2-dimethyl derivative (formed from acetone) is often encountered due to enhanced hydrolytic stability compared to the formaldehyde-derived parent.[1]

Mechanism of Action: Flame Retardancy

The efficacy of 5,5-Bis(bromomethyl)-1,3-dioxane relies on a synchronized gas-phase and condensed-phase attack on the fire tetrahedron.[1]

Thermal Decomposition Kinetics (The Trigger)

Unlike additive FRs that may leach, this molecule is often designed to be reactive or highly compatible. Upon exposure to heat flux (>200°C), the mechanism initiates:

  • Endothermic Ring Opening: The 1,3-dioxane ring undergoes thermal cleavage.[1] This is an endothermic process that acts as a heat sink, absorbing energy from the ignition source.

  • Elimination of HBr: The aliphatic carbon-bromine bonds weaken.[1] In the presence of the polymer matrix's hydrogen sources, Hydrogen Bromide (HBr) is eliminated.

  • Formation of Carbonaceous Char: The ring-opening residues can cross-link with the polymer matrix (especially in oxygenated polymers like PU), promoting char formation which acts as a thermal barrier.[1]

Gas-Phase Radical Scavenging (The Trap)

The core suppression mechanism occurs in the gas phase.[1] Combustion is sustained by high-energy radicals (


 and 

).[1]
  • Step 1 (Release):

    
    
    
  • Step 2 (Exchange): The bromine radical reacts with fuel species to form HBr.[1]

    
    
    
  • Step 3 (Scavenging): HBr is the true inhibitor.[1] It neutralizes the chain-propagating radicals.[1]

    
    
    
    
    
  • The Regeneration Loop: The

    
     generated in Step 3 is less reactive than 
    
    
    
    or
    
    
    , effectively slowing the global reaction rate.[1] It cycles back to Step 2, creating a catalytic scavenging loop.
Synergism with Antimony Trioxide (Sb₂O₃)

In high-performance formulations, Sb₂O₃ is added.[1] The dioxane-derived HBr reacts with Sb₂O₃ to form Antimony Tribromide (


).[1]
  • Volatility:

    
     is heavy and volatile, lingering in the flame zone longer than HBr alone.[1]
    
  • Blanketing: It provides a physical "gas blanket" that dilutes oxygen concentration.[1]

Visualization: Thermal Degradation & Radical Scavenging Pathway

FR_Mechanism Dioxane 5,5-Bis(bromomethyl)-1,3-dioxane RingOpen Ring Opening (Endothermic Heat Sink) Dioxane->RingOpen Heat Thermal Flux (>200°C) Heat->Dioxane Initiates HBr HBr Release RingOpen->HBr Dehydrobromination Neutral Neutralized Species (H2, H2O) HBr->Neutral Traps H•/OH• BrRad Br• (Low Energy Radical) HBr->BrRad Cycle SbBr3 SbBr3 (Gas Blanket) HBr->SbBr3 + Sb2O3 Radicals Combustion Radicals (H•, OH•) Radicals->Neutral BrRad->HBr Regeneration via R-H Sb2O3 Sb2O3 (Synergist) Sb2O3->SbBr3

Caption: Figure 1. The catalytic cycle of radical scavenging initiated by the thermal decomposition of the dioxane ring.

Toxicological Mechanism (The Biological Interaction)

For drug development professionals and safety scientists, the mechanism of action extends beyond the fire. The stability of the dioxane ring is conditional. Under physiological or environmental conditions (low pH, enzymatic activity), the molecule can revert to its precursors.

Hydrolysis and Metabolic Activation

The 1,3-dioxane moiety is an acetal.[1] In acidic aqueous environments (e.g., gastric fluid) or via metabolic oxidation, it hydrolyzes to release:

  • Formaldehyde (or Acetone): Depending on the specific derivative.[1]

  • 2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG): This is the critical toxicophore.[1][3]

Carcinogenicity of the Metabolite (DBNPG)

The National Toxicology Program (NTP) has identified the diol precursor as a clear carcinogen in rodent models.

  • Mechanism: The bis(bromomethyl) groups are alkylating agents.[1] They can undergo nucleophilic attack by DNA bases (guanine), leading to cross-linking or bulky adduct formation.

  • Target Organs: Multi-site carcinogenicity (skin, esophagus, lung, kidney) has been observed, suggesting systemic distribution of the active metabolite.

Visualization: Hydrolysis & Toxicity Pathway[1]

Tox_Mechanism Dioxane 5,5-Bis(bromomethyl)-1,3-dioxane Hydrolysis Acidic Hydrolysis (Metabolic/Environmental) Dioxane->Hydrolysis Diol 2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG) Hydrolysis->Diol Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Adduct DNA Adducts (Carcinogenesis) Diol->Adduct Alkylating Agent DNA DNA Nucleophiles DNA->Adduct

Caption: Figure 2.[1] The metabolic activation pathway leading to potential genotoxicity via the diol intermediate.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following protocols are standard.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of decomposition (


) and char yield.
  • Protocol:

    • Equilibrate 10 mg sample in alumina crucible.

    • Ramp temperature from 50°C to 800°C at 10°C/min under

      
       flow (50 mL/min).
      
    • Data Point: Look for mass loss step corresponding to HBr evolution (typically 220-280°C range for aliphatic bromines).[1]

Cone Calorimetry (ISO 5660)

Objective: Measure Heat Release Rate (HRR) and Peak HRR.[1]

  • Protocol:

    • Prepare polymer plaques (100x100x3 mm) containing the FR.[1]

    • Expose to radiant heat flux (e.g., 35 kW/m²).[1]

    • Validation: A sharp reduction in Peak HRR compared to control confirms the gas-phase radical quenching mechanism.[1]

Hydrolytic Stability Assay (Safety Validation)

Objective: Quantify conversion to the toxic diol.[1]

  • Protocol:

    • Dissolve compound in pH 1.2 buffer (simulated gastric fluid) and pH 7.4 (plasma).[1]

    • Incubate at 37°C for 24 hours.

    • Analyze aliquots via HPLC-MS/MS monitoring for the transition of the dioxane parent to the diol product.

References

  • National Toxicology Program (NTP). (1996).[1] Toxicology and Carcinogenesis Studies of 2,2-Bis(bromomethyl)-1,3-propanediol (FR-1138) in F344/N Rats and B6C3F1 Mice.[1] Technical Report Series No. 452.[1]

  • PubChem. (2025).[1] 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane Compound Summary. National Library of Medicine.[1] [1]

  • Camino, G., et al. (1991).[1] Mechanism of Action of Brominated Flame Retardants. Polymer Degradation and Stability.[1] (General reference for radical scavenging mechanism described in Section 3.2).

  • PrepChem. Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 5,5-Bis(bromomethyl)-1,3-dioxane

Abstract This document provides a comprehensive guide to the scalable synthesis of 5,5-Bis(bromomethyl)-1,3-dioxane, a key building block in the development of various pharmaceuticals and advanced materials. The protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 5,5-Bis(bromomethyl)-1,3-dioxane, a key building block in the development of various pharmaceuticals and advanced materials. The protocols detailed herein are designed for researchers, chemists, and professionals in drug development, offering a robust and reproducible methodology. This guide emphasizes the underlying chemical principles, safety protocols, and process optimization to ensure high-yield and high-purity production.

Introduction

5,5-Bis(bromomethyl)-1,3-dioxane is a versatile bifunctional molecule widely utilized in organic synthesis. Its two primary bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions, making it a valuable precursor for constructing complex molecular architectures. In the pharmaceutical industry, this compound is an important intermediate for the synthesis of various therapeutic agents.[1] Its rigid 1,3-dioxane core provides a defined stereochemical scaffold, which is often crucial for biological activity. Beyond pharmaceuticals, it finds applications in the synthesis of flame retardants and other specialized polymers.[2]

This application note presents a detailed, scalable protocol for the synthesis of 5,5-Bis(bromomethyl)-1,3-dioxane, focusing on the acetalization of 2,2-bis(bromomethyl)-1,3-propanediol.

Reaction Mechanism and Scientific Principles

The synthesis of 5,5-Bis(bromomethyl)-1,3-dioxane is typically achieved through the acid-catalyzed acetalization of 2,2-bis(bromomethyl)-1,3-propanediol with an appropriate ketone or aldehyde, such as acetone.[3] The reaction proceeds via the formation of a hemiacetal intermediate, followed by the elimination of water to form the cyclic acetal, the 1,3-dioxane ring.

The key to a successful and scalable synthesis lies in effectively removing the water generated during the reaction to drive the equilibrium towards the product side. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus. The choice of acid catalyst is also critical; a non-nucleophilic acid like p-toluenesulfonic acid is preferred to avoid side reactions.

Scalable Synthesis Protocol

This protocol outlines the synthesis of 5,5-Bis(bromomethyl)-1,3-dioxane from 2,2-bis(bromomethyl)-1,3-propanediol and acetone.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
2,2-Bis(bromomethyl)-1,3-propanediol≥98%Sigma-Aldrich
AcetoneACS Grade, anhydrousFisher Scientific
Benzene or TolueneACS Grade, anhydrousVWR
p-Toluenesulfonic acid monohydrate≥98.5%Alfa Aesar
Sodium bicarbonateACS GradeJ.T. Baker
Anhydrous sodium sulfateACS GradeEMD Millipore
Round-bottom flask (2 L)Borosilicate glassKimble
Dean-Stark apparatusBorosilicate glassAce Glass
CondenserBorosilicate glassChemglass
Magnetic stirrer with heating mantleIKA
Rotary evaporatorBüchi
Filtration apparatus
Experimental Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Charge Flask with: - 2,2-Bis(bromomethyl)-1,3-propanediol - Acetone - Benzene/Toluene - p-Toluenesulfonic acid Reflux Reflux with azeotropic removal of water (Dean-Stark trap) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with Sodium Bicarbonate Cool->Neutralize Filter Filter to remove solids Neutralize->Filter Evaporate Evaporate solvent (Rotary Evaporator) Filter->Evaporate Recrystallize Recrystallize from Hexane Evaporate->Recrystallize Dry Dry under vacuum Recrystallize->Dry Product 5,5-Bis(bromomethyl)-1,3-dioxane Dry->Product

Sources

Application

Application Note: Step-by-Step Preparation of 5,5-Bis(bromomethyl)-1,3-dioxane from Pentaerythritol

Introduction and Strategic Overview 5,5-Bis(bromomethyl)-1,3-dioxane is a highly versatile bifunctional building block utilized extensively in the synthesis of spirocyclic compounds, complex acetals, and advanced pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

5,5-Bis(bromomethyl)-1,3-dioxane is a highly versatile bifunctional building block utilized extensively in the synthesis of spirocyclic compounds, complex acetals, and advanced pharmaceutical intermediates[1]. The standard synthetic route from the readily available precursor pentaerythritol involves a two-stage process:

  • Bromination: Selective conversion of two of the four hydroxyl groups of pentaerythritol to yield 2,2-bis(bromomethyl)propane-1,3-diol, commonly known as dibromoneopentyl glycol (DBNPG).

  • Acetalization: Ring closure of the remaining 1,3-diol system with formaldehyde (or paraformaldehyde) under acidic conditions to form the 1,3-dioxane core[2].

Mechanistic Causality & Experimental Design

Step 1: Controlled Bromination

The conversion of pentaerythritol to DBNPG relies on the nucleophilic substitution (


) of protonated hydroxyl groups by bromide ions. Achieving high selectivity for the dibrominated product over the tribrominated or tetrabrominated analogs requires strict stoichiometric control of hydrobromic acid (HBr)[3]. The addition of sulfuric acid (

) serves a dual mechanistic purpose: it acts as a dehydrating agent to drive the equilibrium forward, and it increases the acidity of the medium, facilitating the protonation of the highly sterically hindered neopentyl-like hydroxyl groups. Glacial acetic acid is introduced later to maintain solubility and push the reaction to completion over an extended reflux[3].
Step 2: Acid-Catalyzed Acetalization

The formation of the 1,3-dioxane ring is a classic thermodynamic condensation. Paraformaldehyde is depolymerized in situ to formaldehyde, which undergoes nucleophilic attack by the 1,3-diol of DBNPG. The reaction is catalyzed by para-toluenesulfonic acid (p-TsOH)[2]. Because acetalization produces water as a byproduct, the reaction is reversible. To ensure a high-yielding system, a Dean-Stark apparatus is employed with toluene as the solvent. The azeotropic removal of water continuously shifts the equilibrium toward the product according to Le Chatelier’s principle. Following the reaction, the acidic catalyst must be neutralized (e.g., with sodium carbonate or bicarbonate) to prevent reverse hydrolysis during solvent evaporation[4].

Reaction Pathway Visualization

SynthesisRoute Penta Pentaerythritol (C5H12O4) Bromination Step 1: Bromination HBr, H2SO4, 115°C Penta->Bromination DBNPG DBNPG (Intermediate) Bromination->DBNPG - H2O Acetalization Step 2: Acetalization (CH2O)n, p-TsOH DBNPG->Acetalization Product 5,5-Bis(bromomethyl)- 1,3-dioxane Acetalization->Product - H2O

Figure 1: Two-step synthetic workflow from pentaerythritol to 5,5-bis(bromomethyl)-1,3-dioxane.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG)

Objective: Isolate the dibrominated intermediate with minimal tribromo-impurities.

Materials:

  • Pentaerythritol: 10.0 g (0.073 mol)

  • Hydrobromic acid (40% aqueous): 50 mL

  • Sulfuric acid (conc.): 7.0 mL

  • Glacial acetic acid: 5.0 mL

Procedure:

  • Initialization: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and pressure-equalizing dropping funnel, add 10.0 g of pentaerythritol and 50 mL of 40% HBr[3].

  • Catalyst Addition: Begin stirring and slowly add 7.0 mL of concentrated

    
     dropwise via the dropping funnel to safely manage the exothermic protonation[3].
    
  • Primary Reflux: Elevate the temperature to 115 °C and reflux the mixture for 2 hours[3].

  • Secondary Reflux: Add 5.0 mL of glacial acetic acid to the mixture. Continue the reflux for an additional 25 hours to ensure complete conversion to the dibromo derivative[3].

  • Workup: Cool the reaction mixture to room temperature. Perform vacuum distillation to remove the bulk of the aqueous acid mixture, yielding an orange-red viscous crude residue[3].

  • Purification: Recrystallize the crude residue using a water/ethanol mixture (1:20 v/v). Filter the resulting crystals and dry under vacuum to obtain pure DBNPG as a white powder (approx. 66.8% yield)[3].

Protocol B: Synthesis of 5,5-Bis(bromomethyl)-1,3-dioxane

Objective: Perform thermodynamic acetalization with continuous azeotropic water removal.

Materials:

  • 2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG): 26.2 g (0.10 mol)

  • Paraformaldehyde: 3.6 g (0.12 mol)

  • para-Toluenesulfonic acid monohydrate (p-TsOH): 0.5 g

  • Toluene (anhydrous): 150 mL

  • Saturated aqueous

    
    
    

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Add 26.2 g of DBNPG, 3.6 g of paraformaldehyde, 0.5 g of p-TsOH, and 150 mL of anhydrous toluene to the flask[2].

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C). As the paraformaldehyde depolymerizes and reacts, water will form and azeotrope with toluene, collecting in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing until water accumulation ceases (typically 3 to 5 hours), indicating reaction completion.

  • Neutralization: Cool the mixture to room temperature. Wash the organic layer with 100 mL of saturated aqueous

    
     to neutralize the p-TsOH catalyst, preventing acid-catalyzed ring opening during concentration[4].
    
  • Drying & Concentration: Separate the organic layer, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator[4].
    
  • Final Purification: Recrystallize the crude solid from methanol or hexane to yield 5,5-bis(bromomethyl)-1,3-dioxane as a crystalline solid[1].

Quantitative Data & Physicochemical Properties

The following table summarizes the expected quantitative outcomes and validation metrics for the self-validating system.

Parameter2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG)5,5-Bis(bromomethyl)-1,3-dioxane
Molecular Weight 261.94 g/mol 273.95 g/mol
Physical State White powderWhite crystalline solid
Expected Yield 65 - 70%80 - 85%
Melting Point 112 - 114 °C70 - 72 °C
FTIR Validation Broad -OH stretch (~3300 cm⁻¹)Absence of -OH stretch; Strong C-O-C stretch (~1100 cm⁻¹)
1H NMR Validation -CH₂Br (~3.5 ppm), -CH₂OH (~3.7 ppm)Acetal O-CH₂-O (~4.8 ppm, s), -CH₂Br (~3.5 ppm)

Trustworthiness & Self-Validating Systems

To ensure the integrity of the protocol, the system must be self-validating:

  • In-Process Control: The volume of water collected in the Dean-Stark trap during Protocol B must closely match the theoretical yield (approx. 1.8 mL for a 0.1 mol scale). A lower volume indicates incomplete acetalization or moisture in the toluene.

  • Spectroscopic Confirmation: The complete disappearance of the broad hydroxyl band (3200–3400 cm⁻¹) in the FTIR spectrum of the final product confirms the total consumption of the diol. If an -OH peak persists, the product is contaminated with unreacted DBNPG or a mono-acetal intermediate, necessitating further recrystallization.

References

  • Title: Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane - PrepChem.
  • Title: Structure and Conformational Analysis of 5,5-Bis(bromomethyl)- 2-(4-chlorophenyl)
  • Title: How to Synthesize 2,2-Bis(bromomethyl)propane-1,3-diol?
  • Title: Ph. D.

Sources

Method

Application Note: Nucleophilic Substitution of 5,5-Bis(bromomethyl)-1,3-dioxane

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis of spirocyclic scaffolds and functionalized heterocycles. Introduction: The Neopentyl Para...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis of spirocyclic scaffolds and functionalized heterocycles.

Introduction: The Neopentyl Paradox

5,5-Bis(bromomethyl)-1,3-dioxane (and its derivatives like the 2,2-dimethyl analog) represents a unique electrophilic building block in organic synthesis. It is primarily used to introduce a quaternary carbon center embedded within a spirocyclic framework.

The Structural Advantage

The core feature of this molecule is the gem-bis(bromomethyl) moiety attached to a quaternary carbon (C5).

  • No

    
    -Hydrogens:  Unlike standard alkyl halides, the carbon atoms adjacent to the bromomethyl groups (the C5 quaternary center and the dioxane oxygens) possess no protons. Consequently, E2 elimination is mechanistically impossible . This allows the use of strong bases and high temperatures without forming alkene byproducts.
    
  • Conformational Locking: The 1,3-dioxane ring adopts a chair conformation, rigidly orienting the two electrophilic arms. This pre-organization facilitates cyclization reactions.

The Synthetic Challenge

The electrophilic carbons are neopentyl in nature (primary carbon attached to a quaternary center).

  • Steric Hindrance: Backside attack (

    
    ) is significantly retarded by the bulky quaternary center.[1][2][3]
    
  • Reaction Rate: Substitution rates are

    
    
    
    
    times slower than simple primary halides (e.g., ethyl bromide).[3]
  • Solution: Successful protocols must utilize polar aprotic solvents (DMSO, NMP), elevated temperatures, and often iodide catalysis (Finkelstein conditions) to drive the reaction.

Reactivity Profile & Applications

The molecule serves as a "linchpin" for constructing spiro-heterocycles. The two bromomethyl groups react sequentially with bis-nucleophiles or primary amines to form 4-, 5-, or 6-membered spiro-rings.

Target ScaffoldNucleophile RequiredRing Size FormedApplication
Spiro-Azetidine Primary Amines (

)
4-memberedPeptidomimetics, rigid drug scaffolds
Spiro-Cyclobutane Malonates / Active Methylenes4-memberedConformational restriction, polymer cross-linking
Spiro-Thiane Sodium Sulfide / Dithiols4- or 6-memberedSulfur heterocycles, macrocyclization

Core Protocol 1: Synthesis of Spiro-Azetidines

This protocol describes the reaction of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane with a primary amine (e.g., benzylamine) to form a 2,5-dioxa-8-azaspiro[3.5]nonane derivative.

Reagents & Materials
  • Substrate: 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Benzylamine) (3.0 – 5.0 equiv)

    • Note: Excess amine acts as both nucleophile and proton scavenger.

  • Catalyst: Sodium Iodide (NaI) (0.5 equiv) – Critical for rate acceleration.

  • Solvent: DMSO (Anhydrous) – Preferred over DMF for higher boiling point and better solvation of intermediates.

  • Base (Optional):

    
     (if limiting amine stoichiometry).
    
Step-by-Step Methodology
  • Activation (In Situ Finkelstein):

    • Charge a pressure tube or round-bottom flask with 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (10 mmol) and NaI (5 mmol).

    • Add anhydrous DMSO (20 mL). Stir at room temperature for 15 minutes to allow partial halogen exchange (

      
      ), creating the more reactive iodide intermediate.
      
  • Nucleophile Addition:

    • Add the primary amine (30–50 mmol) in a single portion.

    • Caution: Exotherm is unlikely due to the sluggish nature of the substrate, but always add slowly on larger scales.

  • Thermal Cyclization:

    • Seal the vessel (if using volatile amines) or equip with a reflux condenser.

    • Heat the mixture to 110°C – 130°C for 24–48 hours .

    • Monitoring: Monitor by TLC (stain with KMnO4 or Ninhydrin). The mono-alkylated intermediate may persist; continue heating until conversion to the spiro-product is complete.

  • Work-up:

    • Cool to room temperature. Pour the reaction mixture into ice-cold brine (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).[4]
      
    • Wash combined organics with water (

      
      ) to remove DMSO, then brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).[5] The spiro-azetidine is typically more polar than the starting dibromide but less polar than the mono-alkylated amine.

Mechanism of Action

AzetidineFormation Start 5,5-Bis(bromomethyl) -1,3-dioxane Inter1 Active Species: Mono-Iodide Start->Inter1 Halogen Exchange NaI NaI Catalyst (Finkelstein) NaI->Inter1 Inter2 Intermediate: Mono-Amine (Linear) Inter1->Inter2 1st Substitution (Slow) Amine R-NH2 (Nucleophile) Amine->Inter2 Cyclization Intramolecular SN2 Cyclization Inter2->Cyclization 110°C, -HBr Product Spiro-Azetidine Product Cyclization->Product Ring Closure

Caption: Pathway for spiro-azetidine formation via iodide-catalyzed double nucleophilic substitution.

Core Protocol 2: Spiro-Cyclobutane Synthesis (Malonate)

This reaction utilizes the "gem-diester" effect of diethyl malonate to close a 4-membered ring.

Reagents
  • Substrate: 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (1.0 equiv)

  • Nucleophile: Diethyl Malonate (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.5 equiv)

  • Solvent: DMF (Anhydrous) or 1:1 DMF/THF.

Protocol
  • Deprotonation:

    • To a suspension of NaH (25 mmol) in anhydrous DMF (30 mL) at 0°C, add Diethyl Malonate (11 mmol) dropwise.

    • Stir for 30 min at 0°C

      
       RT until 
      
      
      
      evolution ceases and a clear solution forms.
  • Alkylation:

    • Add the dibromide substrate (10 mmol) as a solution in minimal DMF.

  • Cyclization:

    • Heat the mixture to 100°C for 12–24 hours .

    • Note: The first alkylation is faster; the second intramolecular alkylation to close the cyclobutane ring is the rate-determining step due to ring strain and steric hindrance.

  • Work-up:

    • Quench carefully with saturated

      
      . Extract with diethyl ether.[6]
      

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction / Low Conversion Neopentyl steric hindranceAdd NaI (0.5 – 1.0 eq). Switch solvent to DMSO or NMP. Increase temperature to 140°C.
Mono-Alkylated Product Only Cyclization step failedThe second substitution is intramolecular but sterically demanding. Increase reaction time and ensure temperature is

. Use a stronger base (e.g., NaH instead of Carbonate) for the second step if applicable.
Elimination Products RareIf observed, it is likely ring opening of the dioxane. Ensure media is not strongly acidic (acetal hydrolysis).
Insoluble Reactants Poor solvationUse Phase Transfer Catalysis (PTC) . Add TBAB (Tetrabutylammonium bromide) 10 mol% in a biphasic system (Toluene/50% NaOH) for robust alkylations.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Spiro-Azetidine Synthesis

    • Wuitschik, G., et al.[7][8] (2008). Spirocyclic Oxetanes: Synthesis and Properties . Angewandte Chemie International Edition, 47(24), 4512-4515.[7] Link

    • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines. Organic Letters, 12(9), 1944-1947.
  • Finkelstein Catalysis Protocols

    • BenchChem Application Notes. Enhancing Nucleophilic Substitution on Neopentyl-like Structures . Link[5]

  • 1,3-Dioxane Conformational Analysis

    • Khazhieva, S. Y., et al.[8][9] (2019).[10][11] Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane . Russian Journal of General Chemistry, 89, 197–201. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 5,5-Bis(bromomethyl)-1,3-dioxane synthesis

Ticket Subject: Optimization of Reaction Yield & Purity Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The Reaction Landscape The synthesis of 5,5-Bis(bromomethyl)-1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Reaction Yield & Purity Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Reaction Landscape

The synthesis of 5,5-Bis(bromomethyl)-1,3-dioxane is a classic acid-catalyzed acetalization. While the chemistry appears straightforward, yield attrition usually stems from three specific failure points: equilibrium stagnation (water management) , oligomerization , or inefficient workup .

This guide treats your reaction setup as a system. To maximize yield (target >90%), you must shift the equilibrium aggressively to the right and suppress the formation of linear polyacetals.

The Core Chemistry
  • Substrate: 2,2-Bis(bromomethyl)propane-1,3-diol (often called Pentaerythritol dibromide).[1]

  • Reagent: Paraformaldehyde (preferred over formalin to minimize initial water).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate.

  • Solvent: Toluene or Benzene (for azeotropic water removal).

Standard Operating Procedure (High-Yield Protocol)

Note: This protocol replaces generic literature methods with an optimized industrial-grade workflow.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2,2-Bis(bromomethyl)propane-1,3-diol 1.0SubstrateMust be dry. Residual moisture kills kinetics.
Paraformaldehyde 1.1 - 1.2Carbonyl SourceUse powder. Slight excess compensates for sublimation losses.
p-TsOH · H₂O 0.05 (5 mol%)CatalystStrong enough to drive reaction; weak enough to prevent charring.
Toluene ~10 mL/g substrateSolventForms azeotrope with water (85°C).
Step-by-Step Workflow
  • Setup: Equip a Round Bottom Flask (RBF) with a heavy magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add the diol, paraformaldehyde, and Toluene. Do not add the catalyst yet.

  • Pre-Drying (Optional but Recommended): Heat to reflux for 15 minutes to remove any adventitious water from the solvent/diol via the Dean-Stark trap. Cool slightly.

  • Initiation: Add the p-TsOH.

  • Reaction: Reflux vigorously. You must see the solvent condensing rapidly and water droplets separating in the trap.

    • Visual Cue: The suspension will clarify as the product (which is more soluble in hot toluene) forms.

    • Duration: Typically 2–4 hours. Stop when water evolution ceases completely.

  • Quench: Cool to room temperature. Add solid NaHCO₃ (0.1 equiv) to neutralize the catalyst. Stir for 10 mins.

  • Workup: Filter off the solids (excess paraformaldehyde/salts). Wash the filtrate with water (1x) and brine (1x).

  • Isolation: Dry organic layer over MgSO₄, filter, and evaporate solvent.

  • Purification: Recrystallize from Heptane or a Heptane/Ethanol (9:1) mix if necessary.

Mechanism & Visualization

Understanding the mechanism reveals why water removal is non-negotiable. The reaction is reversible at every step.

ReactionMechanism Reactants Diol + Paraformaldehyde Activation Activated Formaldehyde (+ H+) Reactants->Activation Acid Cat. Hemiacetal Hemiacetal Intermediate Activation->Hemiacetal Nucleophilic Attack Cyclization Ring Closure (Rate Determining) Hemiacetal->Cyclization - H2O Water H2O (Must Remove) Hemiacetal->Water Elimination Product 5,5-Bis(bromomethyl) -1,3-dioxane Cyclization->Product - H+ Water->Reactants Inhibits (Le Chatelier)

Figure 1: Mechanistic pathway highlighting the critical water elimination step required for ring closure.

Troubleshooting Guide (Diagnostics)

User Issue: "My yield is stuck at 60%."

  • Root Cause 1: Wet Reagents. If your starting diol is wet, the water concentration in the pot stays high, pushing the equilibrium back to the open-chain form.

  • Root Cause 2: Inefficient Reflux. If the boil-up rate is too slow, the azeotrope doesn't carry water up to the trap effectively.

  • Solution: Insulate the column leading to the Dean-Stark trap with foil. Increase bath temperature to ensure vigorous reflux.

User Issue: "The product is a sticky oil, not a solid."

  • Root Cause: Presence of linear polyacetal oligomers. This happens if the reaction is run too concentrated or if paraformaldehyde is old/polymerized.

  • Solution: Recrystallize. Dissolve the oil in hot heptane. If an insoluble oil remains at the bottom, decant the hot heptane (which contains your product) away from the oligomer oil. Cool the heptane to crystallize.

User Issue: "Can I use Dichloromethane (DCM)?"

  • Response: No. DCM boils at ~40°C. You need temperatures >80°C to effectively drive the dehydration and azeotrope water out. Use Toluene (bp 110°C) or Benzene (bp 80°C, caution: toxic).

Logic Flow for Yield Optimization

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start: Analyze Crude Yield CheckYield Is Yield > 85%? Start->CheckYield HighYield Success: Proceed to Purity Check CheckYield->HighYield Yes LowYield Failure: Yield < 85% CheckYield->LowYield No CheckWater Was water volume in Dean-Stark theoretical? LowYield->CheckWater WaterYes Yes: Water removed correctly CheckWater->WaterYes Conversion OK WaterNo No: Less water than expected CheckWater->WaterNo Incomplete Rxn AnalyzeSolids Check Filtration Solids: Unreacted Paraformaldehyde? WaterYes->AnalyzeSolids RefluxIssue Fix: Increase Reflux Rate Check Trap Insulation WaterNo->RefluxIssue SideProducts Issue: Oligomerization (TLC shows streaking) AnalyzeSolids->SideProducts No solids left Dilution Fix: Dilute Reaction (0.5M) Check Catalyst Acidity SideProducts->Dilution

Figure 2: Diagnostic logic tree for isolating yield loss factors.

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid (H₂SO₄) instead of p-TsOH? A: Yes, but with caution. H₂SO₄ is a stronger oxidant and can cause charring (carbonization) of the carbohydrate-like backbone, leading to dark impurities. If you must use it, use only 1-2 drops per 10g of substrate. p-TsOH is preferred because it is easier to handle and milder.

Q: Why is 2,2-bis(bromomethyl)propane-1,3-diol used instead of pentaerythritol? A: Direct acetalization of pentaerythritol (4 -OH groups) usually leads to the "spiro" bis-dioxane (two rings). To get the mono-dioxane with free bromomethyl groups, you must start with the dibromide where two -OH groups are already replaced by -Br [1].

Q: My NMR shows a singlet at ~4.8 ppm and ~3.5 ppm. Is this correct? A: Yes.

  • ~4.8 ppm (s, 2H): The -O-CH₂-O- methylene protons of the dioxane ring.

  • ~3.5 ppm (s, 4H): The -CH₂Br protons.

  • ~3.8 ppm (s, 4H): The ring -CH₂O- protons.

  • Note: If you see complex splitting, your ring might be locked in a chair conformation at low temperatures, or you have formed the linear polymer.

References

  • Source: Rakhmankulov, D. L., et al. "Synthesis and properties of halogen-substituted 1,3-dioxanes." Journal of Applied Chemistry of the USSR, 1978.
  • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Specific Precursor Synthesis (Pentaerythritol Dibromide)

    • Source: Lynch, K. M., & Dailey, W. P. "Improved Preparations of 2,2-Bis(bromomethyl)-1,3-propanediol." Journal of Organic Chemistry, 1995.
    • Relevance: - High purity of the starting material is required for high yield in the subsequent acetalization.

  • Industrial Optimization Data

    • Source: Patent US4113739A "Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane".
    • Relevance: - While for the dimethyl analog, the water removal and workup conditions are identical for the formaldehyde variant.

Sources

Optimization

Technical Support Center: Purification of 5,5-Bis(bromomethyl)-1,3-dioxane

This guide is structured as a specialized technical support resource for researchers and process chemists working with 5,5-Bis(bromomethyl)-1,3-dioxane . This compound is the cyclic formal of 2,2-bis(bromomethyl)-1,3-pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for researchers and process chemists working with 5,5-Bis(bromomethyl)-1,3-dioxane . This compound is the cyclic formal of 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG) and is a critical intermediate in the synthesis of flame retardants and functionalized polymers.

Executive Summary & Compound Profile

5,5-Bis(bromomethyl)-1,3-dioxane is formed via the acid-catalyzed acetalization of 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG) with formaldehyde (or paraformaldehyde). Unlike its 2,2-dimethyl analog (formed from acetone), the formal ring is more resistant to hydrolysis but can be challenging to purify due to the solubility similarities between the product and the starting diol.

Target Compound Specifications
PropertyDescription
Chemical Structure Cyclic formal of DBNPG
CAS Number 5414-19-7 (Generic for class) / 3296-90-0 (Starting Material Ref)
Physical State Crystalline Solid (White to Off-White)
Key Impurities Unreacted DBNPG (Diol), Paraformaldehyde oligomers, Acid catalyst residues (p-TSA), Hemiacetals.
Solubility Profile Soluble in Toluene, DCM, hot Alcohols. Insoluble in Water.

Troubleshooting Guide (FAQ)

Q1: My crude product is an oily paste that refuses to crystallize. How do I induce solidification?

Diagnosis: This "oiling out" phenomenon is typically caused by residual solvent (often toluene or benzene from the reaction) or the presence of unreacted DBNPG acting as a plasticizer. Corrective Action:

  • Solvent Swap: If you used Toluene for the reaction, ensure it is completely removed under high vacuum. Traces of aromatic solvents prevent crystal lattice formation.

  • Trituration: Add cold n-Hexane or Pentane to the oily residue and scratch the flask walls with a glass rod. This removes non-polar oils and induces nucleation.

  • Seeding: If available, add a seed crystal of pure product.

Q2: The product has a persistent yellow/brown discoloration.

Diagnosis: Coloration results from the oxidation of trace acid catalysts (e.g., p-Toluenesulfonic acid) or the polymerization of free formaldehyde during the workup. Corrective Action:

  • Activated Carbon Treatment: During the hot filtration step of recrystallization (see Protocol below), add Activated Charcoal (1-5 wt%) . Stir for 15 minutes at reflux, then filter through a Celite pad.

  • Bisulfite Wash: If the color persists in the crude phase, wash the organic layer with 10% Sodium Bisulfite (

    
    ) to quench oxidized species before crystallization.
    
Q3: I see two spots on my TLC. Which one is the product?

Analysis:

  • Stationary Phase: Silica Gel

  • Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v)

  • Interpretation:

    • Higher R_f (Top Spot): 5,5-Bis(bromomethyl)-1,3-dioxane (The Acetal is less polar).

    • Lower R_f (Bottom Spot): Unreacted DBNPG (Diol is more polar due to -OH groups).

    • Baseline: Polymerized formaldehyde or salts.

Q4: The melting point is broad and lower than expected.

Diagnosis: A broad melting range (>2°C) indicates impure crystal lattice, likely due to occluded solvent or "mixed crystals" with the starting diol. Corrective Action:

  • Drying: Ensure the solid is dried under vacuum (<10 mbar) at 40°C for at least 6 hours.

  • Recrystallization: Perform a second recrystallization using a Methanol/Water gradient to strictly exclude the more soluble impurities.

Detailed Purification Protocols

Protocol A: Standard Recrystallization (Methanol Method)

Best for removing unreacted starting material and trace acids.

Reagents:

  • Crude 5,5-Bis(bromomethyl)-1,3-dioxane[1][2]

  • Solvent: Methanol (HPLC Grade)

  • Anti-solvent: Deionized Water (Optional)

Step-by-Step:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Methanol (approx. 5-7 mL per gram of crude).

  • Heating: Heat the mixture to reflux (approx. 65°C) with magnetic stirring until the solid dissolves completely.

    • Note: If insoluble particles remain (likely paraformaldehyde or salts), perform a Hot Filtration through a pre-warmed funnel.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (25°C). Do not rush this step; rapid cooling traps impurities.

  • Yield Maximization: Once room temperature is reached, place the flask in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold Methanol (-20°C).

  • Drying: Dry in a vacuum oven at 40°C.

Protocol B: Solvent Extraction (For High Diol Contamination)

Use this if the crude contains significant amounts (>10%) of unreacted DBNPG.

  • Dissolution: Dissolve crude mixture in Toluene .

  • Washing: Wash the organic phase 3x with Water (The unreacted DBNPG diol is partially water-soluble, while the Dioxane product is not).

  • Drying: Dry the Toluene phase over Anhydrous

    
    .
    
  • Evaporation: Rotovap to dryness.

  • Proceed to Protocol A for final polishing.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Acetal + DBNPG + Acid) Workup Aqueous Workup (Wash w/ NaHCO3 & Water) Start->Workup Remove Acid Dry Dry Organic Phase (MgSO4) & Evaporate Workup->Dry Check Purity Check (TLC) Dry->Check Recryst Recrystallization (Solvent: Hot Methanol) Check->Recryst Solid Crude Alternative Trituration w/ Hexane (If Oiling Out) Check->Alternative Oily Crude HotFilter Hot Filtration (Remove Polymer/Salts) Recryst->HotFilter Insolubles Present Cool Slow Cooling (+ Ice Bath) Recryst->Cool Clear Solution HotFilter->Cool Collect Vacuum Filtration Cool->Collect Final Pure 5,5-Bis(bromomethyl)-1,3-dioxane Collect->Final Alternative->Recryst Solidified

Caption: Workflow for the isolation and purification of 5,5-Bis(bromomethyl)-1,3-dioxane, highlighting critical decision points for oily vs. solid crude.

Solvent Compatibility & Properties Table

SolventRoleSuitabilityNotes
Methanol RecrystallizationExcellent Good solubility delta between hot/cold.
Ethanol RecrystallizationGood May require water co-solvent to reduce solubility.
Toluene ExtractionHigh Solubilizes product well; good for water washing steps.
Hexane Anti-Solvent / WashModerate Product has low solubility; good for washing off oils.
Water Impurity RemovalN/A Product is insoluble; excellent for washing out DBNPG.

References

  • Synthesis of 1,3-Dioxanes

    • Organic Syntheses, Coll. Vol. 3, p. 502 (1955); Vol. 28, p. 73 (1948).
  • Properties of 5,5-Bis(bromomethyl)

    • MDPI Molecules, "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure". Discusses purification of substituted 5,5-bis(bromomethyl)-1,3-dioxanes.
  • Starting Material (DBNPG)

    • OECD SIDS Initial Assessment Report for 2,2-bis(bromomethyl)propane-1,3-diol.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Dioxane Ring Formation

Welcome to the Dioxane Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists resolve critical bottlenecks during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dioxane Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists resolve critical bottlenecks during the cyclization of 1,4-, 1,3-, and 1,2-dioxane systems. This guide moves beyond basic recipes, focusing on the mechanistic causality behind side reactions and providing self-validating protocols to ensure experimental integrity.

1,4-Dioxane Synthesis: Overcoming Dehydration Byproducts

Q: We are observing severe tar formation, foaming, and low product purity when synthesizing 1,4-dioxane from diethylene glycol using a standard sulfuric acid catalyst. How can we suppress this degradation?

The Causality: The traditional commercial method for 1,4-dioxane preparation relies on dehydrating ethylene glycol or polyethene glycols using concentrated sulfuric acid at temperatures exceeding 170°C (1[1]). Sulfuric acid is not merely a strong Brønsted acid; it is a potent oxidizing and dehydrating agent. Under thermodynamic control at high heat, it indiscriminately oxidizes the organic backbone, leading to carbonization (charring) and the formation of complex polyglycol tars. This foaming carries impurities directly into the distillate, ruining product yield and fouling equipment.

The Solution: Transition from thermodynamic control (harsh Brønsted acids) to kinetic control using a synergistic solid acid catalyst. Utilizing a mixed metal oxide catalyst like ZrO₂/TiO₂ provides a precise balance of Lewis and Brønsted acid sites. This allows the selective dimerization/cyclization of precursors (like oxirane or glycols) at a significantly lower temperature (75°C), entirely bypassing the activation energy required for oxidative tar formation (2[2]).

G A Precursor: Diethylene Glycol B Traditional Route: Conc. H2SO4 (>170°C) A->B Thermodynamic D Alternative Route: ZrO2/TiO2 Catalyst (75°C) A->D Kinetic C Side Reactions: Charring & Tars B->C Acid degradation E Target: 1,4-Dioxane B->E Low yield D->E Synergistic Catalysis

Reaction pathway and troubleshooting logic for 1,4-dioxane synthesis.

Protocol 1: Self-Validating Synthesis of 1,4-Dioxane via ZrO₂/TiO₂ Catalysis
  • Catalyst Preparation: Calcine the ZrO₂/TiO₂ catalyst to ensure the generation of active NH₃-TPD acid sites (approx. 670 µmol·g⁻¹).

  • Reactor Setup: Load the catalyst into a continuous flow reactor. Establish an atmospheric pressure environment.

  • Reaction Execution: Feed the precursor at a gaseous hourly space velocity of 1200.0 h⁻¹. Maintain the reactor temperature strictly at 75°C.

  • Self-Validation Checkpoint: Analyze the crude effluent via GC-MS. A successful run will show >86% selectivity for 1,4-dioxane with a complete absence of high-molecular-weight polyglycol peaks (m/z > 150). If tar or oligomers are observed, verify the catalyst calcination temperature, as insufficient Lewis acid site generation leads to thermal degradation pathways.

1,3-Dioxane Formation: Preventing Oligomerization During Diol Protection

Q: During the protection of our complex 1,3-diol using standard acetalization conditions, we are seeing significant oligomerization and transacetalization scrambling instead of the desired 1,3-dioxane ring. How do we fix this?

The Causality: Standard acetalization often relies on unbuffered strong acids (like p-TsOH) under reflux. Because acetal formation is reversible, thermodynamic scrambling occurs. Furthermore, when using highly reactive reagents to form methylene acetals, electron-rich oxocarbenium intermediates can undergo radical-initiated polymerization, forming baseline streaks of oligomers rather than discrete cyclic products.

The Solution: Introduce a radical scavenger to suppress side reactions. A highly effective methodology utilizes methoxymethylphenylsulfide and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of dibutylhydroxytoluene (BHT). The BHT acts as a radical sink, suppressing unwanted polymerization and forcing the reaction cleanly through the desired ionic acetalization pathway (3[3]).

Workflow Step1 1,3-Diol + Acetal Reagent Step2 Add Catalyst & BHT Step1->Step2 Step3 Continuous Water Removal Step2->Step3 Side Polymerization Step2->Side If no BHT used Step4 Quench & Neutralize Step3->Step4 Target Stable 1,3-Dioxane Step4->Target

Workflow for 1,3-dioxane protection minimizing oligomerization.

Protocol 2: BHT-Suppressed 1,3-Dioxane Formation
  • Reagent Preparation: Dissolve the 1,3-diol (1.0 equiv) and methoxymethylphenylsulfide (1.5 equiv) in anhydrous solvent under inert atmosphere.

  • Radical Suppression: Add BHT (0.5 equiv) to the mixture before introducing the activator.

  • Reaction Execution: Slowly add DBDMH (1.2 equiv) at 0°C, then allow the mixture to warm to room temperature.

  • Quenching: Quench the reaction strictly with 10% aqueous sodium bicarbonate to neutralize the environment and prevent acid-catalyzed epimerization.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the diol spot without the appearance of baseline streaks (indicative of polymeric side products) confirms that BHT successfully quenched the radical pathways. ¹H NMR should show a sharp singlet for the acetal methylene protons without broad polymeric signals.

1,2-Dioxane Synthesis: Preserving the Endoperoxide Linkage

Q: Our Co(II)-catalyzed hydroperoxidation to form 1,2-dioxanes is plagued by radical decomposition and poor diastereoselectivity. How can we stabilize the peroxide linkage during cyclization?

The Causality: The synthesis of 1,2-dioxanes via cobalt-catalyzed hydroperoxidation followed by an intramolecular oxa-Michael addition is highly sensitive to pH. Uncontrolled radical lifetimes lead to fragmentation, and unbuffered basic or strongly acidic conditions will cleave the sensitive O-O peroxide linkage, destroying the target molecule.

The Solution: Employ a tightly buffered acidic environment. Utilizing triethylammonium hydrochloride (HNEt₃Cl) with catalytic Et₃N limits side-product formation by maintaining a pH window that facilitates the oxa-Michael cyclization while completely preserving the integrity of the peroxide bond, yielding high diastereoselectivity (4[4]).

Quantitative Comparison of Catalytic Systems

The following table summarizes the operational parameters and side-reaction mitigation strategies for various dioxane ring formations:

Target RingCatalytic SystemTemp (°C)Major Side ReactionsMitigation StrategySelectivity/Yield
1,4-Dioxane Conc. H₂SO₄>170Charring, polyglycol tarsSwitch to solid acid catalystsLow/Variable
1,4-Dioxane ZrO₂/TiO₂75Trace oligomersSynergistic Lewis/Brønsted sites86.2%
1,3-Dioxane p-TsOH (unbuffered)110Polymerization, scramblingAdd BHT radical scavenger<60%
1,3-Dioxane DBDMH + BHT25None observedRadical suppression>90%
1,2-Dioxane Co(pic)₂ / Et₃N25Peroxide cleavageBuffer with HNEt₃ClHigh

References

  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO₂/TiO₂ Catalyst at Low Temperature - MDPI. Available at:[Link]

  • Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - ACS Publications. Available at: [Link]

  • Synthesis of 1,3-dioxolanes (and 1,3-dioxanes) - Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Troubleshooting thermal instability of 5,5-Bis(bromomethyl)-1,3-dioxane

[1] Introduction: The Stability Paradox Welcome to the technical support hub for 5,5-Bis(bromomethyl)-1,3-dioxane (CAS: 5414-19-7).[1] Researchers often encounter a frustrating paradox with this compound: it is theoretic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 5,5-Bis(bromomethyl)-1,3-dioxane (CAS: 5414-19-7).[1]

Researchers often encounter a frustrating paradox with this compound: it is theoretically stable at room temperature, yet samples frequently degrade into yellow/brown oils or sticky solids during drying or storage.

The Reality: This compound is an acetal .[1] While the dioxane ring is robust against bases, it is thermodynamically unstable in the presence of trace acids and moisture , particularly when heated.[1] The "thermal instability" you observe is rarely pure thermal decomposition; it is almost always acid-catalyzed hydrolysis or HBr elimination accelerated by heat.[1]

This guide provides the diagnostic tools and protocols to stabilize your material.

Module 1: Diagnostic Hub (FAQs)

Q1: My white crystalline solid turned into a yellow oil overnight. What happened?

A: You likely triggered an autocatalytic decomposition loop .[1]

  • The Cause: Trace hydrobromic acid (HBr) or sulfonic acid residues from synthesis were not fully neutralized.[1]

  • The Mechanism: Even ppm levels of acid catalyze the ring-opening of the 1,3-dioxane.[1] This releases formaldehyde (gas) and 2,2-bis(bromomethyl)propane-1,3-diol.[1][2]

  • The Color: The yellow/brown color comes from oxidation products or conjugated double bonds formed via HBr elimination (dehydrobromination).

Q2: I dried the sample in a vacuum oven at 60°C, and it decomposed. Is it heat-sensitive?

A: It is thermo-chemically sensitive , not just heat-sensitive.[1]

  • Pure 5,5-Bis(bromomethyl)-1,3-dioxane melts around 50–54°C (depending on purity).[1] Heating near or above its melting point in the presence of moisture/acid drastically accelerates hydrolysis.

  • Recommendation: Never heat above 40°C during drying.[1] Use high vacuum and a desiccant (P₂O₅ or KOH) at room temperature instead.[1]

Q3: The NMR shows a new peak around 9.6 ppm. What is this?

A: This is a confirmed sign of ring failure .[1]

  • Diagnosis: The peak at ~9.6 ppm corresponds to an aldehyde proton (likely formaldehyde or a degradation intermediate).[1]

  • Action: The sample is compromised. Recrystallization might salvage it (see Module 3), but if the integration is >5%, re-synthesis or re-purchase is advised.[1]

Module 2: The Mechanism of Failure

Understanding the degradation pathway is the only way to prevent it. The diagram below illustrates how trace acid (


) and heat ($ \Delta $) act synergistically to destroy the dioxane ring.

Decomposition Fig 1. Acid-Catalyzed Degradation Pathway A 5,5-Bis(bromomethyl)-1,3-dioxane (Intact Ring) B Protonated Acetal (Activated Intermediate) A->B + H+ (Trace Acid) C Ring Opening (Oxocarbenium Ion) B->C Heat (>40°C) D Hydrolysis Products: Formaldehyde + Diol C->D + H2O (Moisture) E HBr Elimination (Yellowing/Charring) C->E - HBr (Elimination) E->B Autocatalysis (Releases more H+)

Figure 1: The autocatalytic cycle.[1] Note that HBr elimination (Node E) feeds back into the cycle by providing more acid protons, accelerating destruction.

Module 3: Stabilization & Purification Protocol

If your sample is degrading, standard recrystallization is insufficient.[1] You must neutralize the lattice before crystallizing.[1]

The "Buffered" Recrystallization Workflow
ParameterSpecificationReason
Solvent System Ethanol (95%) or MethanolGood solubility differential.[1]
Additive NaHCO₃ (0.5% w/v) CRITICAL: Neutralizes trace acids during heating.[1]
Max Temp 50°CPrevent melting/oiling out.[1]
Cooling Rate Slow (Ambient → 4°C)Prevents occlusion of impurities.[1]
Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in Ethanol containing trace Sodium Bicarbonate (NaHCO₃).

  • Gentle Heating: Warm the mixture to 45-50°C . Do not boil vigorously.[1] Stir until dissolved.

  • Filtration (Hot): If undissolved salts (NaHCO₃/NaBr) remain, filter rapidly through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed, then place in a refrigerator (4°C) for 12 hours.

  • Collection: Filter the white crystals.

  • The Wash (Crucial): Wash the filter cake with cold, dilute aqueous NaHCO₃ followed by cold water to remove surface acid.[1]

  • Drying: Dry under high vacuum (< 5 mbar) at room temperature over KOH pellets (to absorb acid/water).

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the fate of your batch.

Troubleshooting Fig 2. Batch Assessment Logic Flow Start Start: Sample Inspection Color Is the sample yellow/brown? Start->Color Smell Does it smell acrid (HBr)? Color->Smell Yes Melting Check Melting Point Color->Melting No (White) Discard DISCARD BATCH (Irreversible Polymerization) Smell->Discard Yes (Strong) Recryst Perform Buffered Recrystallization Smell->Recryst No/Faint Melting->Recryst Broad/Depressed (<48°C) Use Safe to Use Melting->Use Sharp (50-54°C) Recryst->Melting Re-test

Module 5: Storage & Handling Standards

To maintain stability over months, adhere to the "3-Zero Rule" :

  • Zero Acid: Store in glass treated with base or add a packet of solid sodium carbonate to the secondary container.[1]

  • Zero Moisture: Store in a desiccator. Hydrolysis cannot occur without water.[1]

  • Zero Heat: Store at +4°C.

Solvent Compatibility Table:

Solvent ClassCompatibilityNotes
Chlorinated (DCM, Chloroform) High Excellent for storage/reactions.[1] Ensure solvent is acid-free (pass through basic alumina).[1]
Ethers (THF, Diethyl Ether) Moderate Good solubility.[1] Watch for peroxide formation in ethers which can trigger radical degradation.[1]
Alcohols (MeOH, EtOH) Low (Long term) Avoid for long-term storage.[1] Trans-acetalization can occur over time.[1]
Water Incompatible Hydrolysis risk.[1]

References

  • PubChem. (2023).[1] 5,5-Bis(bromomethyl)-1,3-dioxane Compound Summary. National Library of Medicine.[1] [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Acetals and Dioxanes for general hydrolysis mechanisms).[1] [Link]

  • Rak, J., et al. (2021).[1] Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace. (Provides mechanistic insight into 1,3-dioxane ring stability). [Link]

  • Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes. Thieme Chemistry. (Authoritative source on the lability of 1,3-dioxanes toward Brønsted acids). [Link][1]

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted Bromine from 5,5-Bis(bromomethyl)-1,3-dioxane Synthesis Mixtures

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that the synthesis of highly halogenated scaffolds like 5,5-Bis(bromomethyl)-1,3-dioxane often leaves behin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that the synthesis of highly halogenated scaffolds like 5,5-Bis(bromomethyl)-1,3-dioxane often leaves behind unreacted molecular bromine (


). Free bromine is highly toxic, corrosive, and can severely degrade your final product if not properly quenched.

This guide is designed as a self-validating system. We do not just provide steps; we explain the thermodynamic and kinetic causality behind each phase separation, redox quench, and emulsion resolution so you can adapt these principles to your specific reactor conditions.

Decision Workflow: Selecting the Optimal Quenching Agent

The most critical failure point in bromine removal is selecting the wrong reducing agent for your reaction's pH, which can lead to the precipitation of organic-soluble elemental sulfur. Follow this decision matrix to ensure a clean workup.

BromineQuench Start Crude 5,5-Bis(bromomethyl)-1,3-dioxane (Contains Unreacted Br₂) CheckPH Determine pH of Aqueous Phase Start->CheckPH Acidic Acidic (pH < 7) CheckPH->Acidic pH < 7 Basic Neutral/Basic (pH ≥ 7) CheckPH->Basic pH ≥ 7 Bisulfite Quench: 10% NaHSO₃ (Prevents S₈ Precipitation) Acidic->Bisulfite Thiosulfate Quench: 10% Na₂S₂O₃ (High Reduction Capacity) Basic->Thiosulfate Workup Biphasic Aqueous Workup (Vigorous Mixing) Bisulfite->Workup Thiosulfate->Workup Emulsion Emulsion Formed? Workup->Emulsion Brine Add Saturated NaCl or Filter via Celite Emulsion->Brine Yes Pure Isolate & Dry Organic Phase (Pure Product) Emulsion->Pure No Brine->Pure

Workflow for selecting the optimal bromine quenching agent based on reaction pH to prevent sulfur contamination.

Quantitative Comparison of Quenching Agents

To optimize your stoichiometric equivalents and anticipate thermodynamic behavior, refer to the quantitative data below. Note that while sodium thiosulfate is the industry standard, its disproportionation profile makes it a liability in acidic environments[1].

Quenching AgentOptimal pH RangeReduction Capacity (mol Br₂ : mol Agent)Primary ByproductsExothermicity
Sodium Thiosulfate (

)
≥ 7.00.5 : 1Tetrathionate (

),

High
Sodium Bisulfite (

)
3.0 – 7.01 : 1Sulfate (

),

Moderate
Sodium Sulfite (

)
7.0 – 10.01 : 1Sulfate (

),

Moderate
Cyclohexene (Organic Quench)Agnostic1 : 11,2-dibromocyclohexaneHigh

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my organic layer retain a persistent orange/yellow tint even after adding a massive excess of sodium thiosulfate? Causality: The 1,3-dioxane ring contains two oxygen atoms that act as Lewis bases, forming weak charge-transfer complexes with the Lewis acidic bromine (


). This stabilizes the bromine within the organic matrix, making it highly resistant to aqueous extraction. Furthermore, poor interfacial surface area between the aqueous quencher and dense organic solvents limits the redox reaction rate[2].
Solution:  The system is biphasic; chemistry only happens at the interface. Ensure vigorous biphasic stirring (at least 500 RPM) for 15-30 minutes. If the color persists, add fresh 10% (w/v) aqueous sodium bisulfite portion-wise until the organic layer turns colorless[2].

Q2: I used sodium thiosulfate to quench the bromine, but a fine, cloudy yellow precipitate formed in the organic layer. What is it, and how do I remove it? Causality: The yellow precipitate is elemental sulfur (


). The synthesis of 5,5-Bis(bromomethyl)-1,3-dioxane often involves acidic byproducts (e.g., HBr). Under acidic conditions (pH < 7), sodium thiosulfate disproportionates: 

[2]. Elemental sulfur is highly soluble in many organic solvents and will co-crystallize with your dioxane product, severely complicating downstream purification[1]. Solution: Prevent this entirely by checking the pH of the aqueous phase before quenching. If acidic, switch to sodium bisulfite (

), which oxidizes cleanly to sulfate without forming sulfur[1]. If sulfur has already formed, filter the biphasic mixture through a pad of Celite before separating the layers[2].

Q3: During the aqueous wash, a stubborn emulsion formed, preventing the separation of the 5,5-Bis(bromomethyl)-1,3-dioxane product. How do I break it? Causality: 5,5-Bis(bromomethyl)-1,3-dioxane is a dense, highly halogenated molecule. When dissolved in solvents like ethyl acetate, the overall density of the organic phase can approach that of the aqueous quenching solution (~1.0 - 1.1 g/mL). When the densities of the two phases are nearly identical, the interfacial tension drops, and vigorous stirring creates a stable emulsion[3]. Solution: Alter the density of the aqueous phase. Add brine (saturated NaCl) to the separatory funnel. This increases the ionic strength and density of the aqueous layer (salting out), forcing the organic layer to separate[3]. Alternatively, dilute the organic layer with additional solvent to decrease its density[2].

Q4: The quenching reaction became violently exothermic and the solvent began to boil. How can I control this? Causality: The redox reaction between bromine and reducing agents is highly exothermic (


). If a concentrated quenching solution is added rapidly to a large excess of bromine at room temperature, the sudden heat release can vaporize the organic solvent and volatilize toxic bromine gas[2].
Solution:  Always cool the crude reaction mixture to 0–5 °C in an ice-water bath before quenching. Add the quenching solution dropwise via a pressure-equalizing addition funnel, monitoring the internal temperature to ensure it does not exceed 15 °C[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the pH and utilizing specific reducing agents, we eliminate the variable of sulfur precipitation entirely.

Protocol 1: Acid-Safe Bromine Quenching via Sodium Bisulfite (Preferred Method)

This method is ideal for crude mixtures containing HBr or other acidic byproducts, as it prevents the disproportionation issues seen with thiosulfate[1].

  • Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Bisulfite (

    
    ) by dissolving the solid in deionized water until saturated[1].
    
  • Thermal Control: Transfer the crude 5,5-Bis(bromomethyl)-1,3-dioxane reaction mixture to a round-bottom flask equipped with a magnetic stir bar. Submerge the flask in an ice-water bath and cool the internal temperature to 0–5 °C[3].

  • Controlled Addition: Using an addition funnel, add the 10%

    
     solution dropwise to the organic mixture. Maintain vigorous stirring (500+ RPM) to maximize the biphasic interfacial area.
    
  • Visual Validation: Continue the addition until the characteristic red/orange color of the bromine is completely discharged, leaving a colorless or pale yellow organic layer[1].

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to resolve. If an emulsion forms, proceed immediately to Protocol 2.

  • Isolation: Drain the dense organic layer containing the 5,5-Bis(bromomethyl)-1,3-dioxane. Wash the organic layer once with deionized water, and once with saturated aqueous NaCl (brine)[1].

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (

    
    ). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product[3].
    
Protocol 2: Emulsion-Breaking & Filtration Workup

Use this protocol if the densities of your organic solvent and aqueous quench match, resulting in a stable emulsion.

  • Density Modification: To the emulsified mixture in the separatory funnel, add 20-30 mL of saturated aqueous NaCl (brine). Gently swirl or rock the funnel—do not shake vigorously[3].

  • Solvent Dilution: If the emulsion persists, add an additional 20% by volume of your extraction solvent (e.g., Dichloromethane or Ethyl Acetate) to alter the organic phase density[2].

  • Celite Filtration (For Stubborn Cases): If a fine precipitate (like elemental sulfur or polymer byproducts) is stabilizing the emulsion, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite in a Büchner funnel[2]. Rinse the pad with fresh organic solvent.

  • Final Separation: Return the filtrate to the separatory funnel; the layers will now resolve cleanly.

References

  • Van der Eycken, J., et al. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." Molecules, vol. 24, no. 11, 2019, p. 2116. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Optimization

Preventing hydrolysis of 5,5-Bis(bromomethyl)-1,3-dioxane in aqueous media

Welcome to the Application Scientist Support Hub. This guide is engineered specifically for drug development professionals and synthetic chemists struggling with the aqueous degradation of 5,5-bis(bromomethyl)-1,3-dioxan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is engineered specifically for drug development professionals and synthetic chemists struggling with the aqueous degradation of 5,5-bis(bromomethyl)-1,3-dioxane .

Because this molecule features two distinct functional groups with opposing stability profiles—an acid-labile acetal core and base-sensitive alkyl bromide appendages—handling it in aqueous media requires strict kinetic and thermodynamic control.

Core Diagnostic Matrix: Hydrolysis Kinetics

To effectively troubleshoot degradation, you must first identify the kinetic pathway affecting your batch. Use the quantitative matrix below to benchmark your reaction conditions against known half-lives.

Media pHTemperature (°C)Primary Degradation PathwayEstimated Half-Life (

)
Preventative Action
< 5.0 25°CAcetal Cleavage (A-1/A-2 mechanism)< 2 hoursBuffer strictly to pH 7.5–8.0
7.0 (Unbuffered)25°CTrace Acetal Cleavage~3–5 daysLower temp to 4°C, add 20% THF
7.5–8.0 4°CStable (Optimal) > 4 weeksMaintain current conditions
> 10.0 60°CBromide Solvolysis (

)
< 12 hoursAvoid strong bases and high heat

Mechanistic FAQs: Understanding the Causality of Degradation

Q: Why does my compound degrade so rapidly in standard, unbuffered deionized water? A: Unbuffered deionized water rapidly absorbs atmospheric


, forming carbonic acid and dropping the pH of the media to ~5.5. 1,3-dioxanes are highly vulnerable to Brønsted acid-catalyzed acetal cleavage 1. The mechanism involves the reversible protonation of one of the ring oxygen atoms, followed by a rate-limiting ring opening that forms a highly electrophilic oxonium ion 2. This intermediate is quickly trapped by water, irreversibly collapsing the ring into formaldehyde and 2,2-bis(bromomethyl)propane-1,3-diol.

Q: Are the bromomethyl groups susceptible to hydrolysis in aqueous media? A: Under neutral to mildly basic conditions, they are remarkably stable. The bromomethyl groups are attached to C5 of the dioxane ring, which acts as a quaternary, neopentyl-like center. This extreme steric hindrance effectively blocks the backside attack required for an


 mechanism 3. Solvolysis (

) is also suppressed because primary carbocations are thermodynamically unstable. However, prolonged exposure to high heat (>60°C) or strong hydroxide concentrations will eventually force substitution.

Q: What is the optimal buffer system to prevent both acetal cleavage and bromide substitution? A: The optimal window is strictly pH 7.5–8.0. You must use non-nucleophilic buffers such as HEPES or Phosphate. Avoid primary amine buffers (e.g., Tris or Glycine). Although the neopentyl center restricts


 reactions, prolonged incubation with strong amine nucleophiles in water can lead to unwanted displacement of the bromides, compromising your starting material.

HydrolysisPathways Molecule 5,5-Bis(bromomethyl) -1,3-dioxane Acidic Acidic Media (pH < 7) Molecule->Acidic Protonation of ring oxygen Basic Basic Media (pH > 9) Molecule->Basic Hydroxide attack AcetalCleavage Acetal Cleavage (Ring Opening) Acidic->AcetalCleavage Rate-limiting Oxonium formation BromideSub Bromide Substitution (SN1/SN2) Basic->BromideSub Hindered by neopentyl center Product1 Formaldehyde + Diol Derivative AcetalCleavage->Product1 Hydration & Cleavage Product2 Hydroxymethyl Derivatives BromideSub->Product2 Prolonged heating

Dual degradation pathways of 5,5-bis(bromomethyl)-1,3-dioxane in aqueous media.

Troubleshooting Guide: Self-Validating Stabilization Protocol

Do not simply mix your compound into water. The following methodology utilizes a co-solvent system to depress the dielectric constant of the media, thermodynamically disfavoring the formation of the charged oxonium intermediate required for acetal cleavage 4.

Phase 1: Preparation of the Hydrolysis-Resistant Matrix

Step 1: Solvent Degassing and Co-solvent Blending Causality: Dissolved


 lowers pH, while pure water maximizes the dielectric constant, accelerating oxonium ion formation.
  • Boil 80 mL of ultra-pure water and sparge with Argon for 15 minutes to remove

    
    .
    
  • Add 20 mL of anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN). This 20% v/v organic fraction lowers the water activity and improves the solubility of the highly lipophilic 5,5-bis(bromomethyl)-1,3-dioxane.

Step 2: Non-Nucleophilic Buffering Causality: Pinning the pH at 7.8 protects the acetal without activating the alkyl bromides.

  • Dissolve 2.38 g of HEPES (0.1 M final concentration) into the solvent blend.

  • Titrate to exactly pH 7.8 using 1M NaOH. Do not overshoot, as localized high pH pockets can induce trace bromide hydrolysis.

Phase 2: Substrate Integration and Validation

Step 3: Substrate Dissolution

  • Pre-dissolve 1.0 g of 5,5-bis(bromomethyl)-1,3-dioxane in 2 mL of neat THF.

  • Inject this concentrate dropwise into the chilled (4°C) buffered matrix under continuous vortexing.

Step 4: System Validation (The Purpald Assay) Causality: A self-validating protocol must prove the absence of degradation before downstream use. Acetal cleavage releases formaldehyde, which can be easily detected.

  • Extract a 100 µL aliquot of the final solution.

  • Add 100 µL of 1M NaOH and 100 µL of 1% Purpald reagent.

  • Aerate for 15 minutes. A colorless result validates that the 1,3-dioxane ring is intact. A purple color indicates acetal hydrolysis has occurred, and the batch must be discarded.

StabilizationWorkflow Step1 1. Solvent Prep Degas water & add 20% THF Step2 2. Buffer Formulation Add 0.1M HEPES (pH 7.8) Step1->Step2 Step3 3. Thermal Control Chill matrix to 4°C Step2->Step3 Step4 4. Substrate Addition Dropwise infusion of dioxane Step3->Step4 Decision Purpald Assay: Is Formaldehyde present? Step4->Decision Discard Discard Batch (Acetal Cleavage Detected) Decision->Discard Yes (Purple Color) Proceed Proceed to Downstream Reaction Decision->Proceed No (Colorless)

Self-validating stabilization workflow for aqueous handling of 1,3-dioxanes.

References

  • Title: Technical Support Center: 1,3-Dioxane Ring Stability | Source: BenchChem | URL: 1

  • Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | Source: ACS Publications | URL: 2

  • Title: Hydrates, Hemiacetals, and Acetals | Source: Master Organic Chemistry | URL: 4

  • Title: Alkyl Halide Reactivity | Source: MSU Chemistry | URL: 3

Sources

Troubleshooting

Recrystallization solvents for high-purity 5,5-Bis(bromomethyl)-1,3-dioxane

Topic: Recrystallization solvents for high-purity 5,5-Bis(bromomethyl)-1,3-dioxane Content type: Technical Support Center Guide [1] Welcome to the Advanced Purification Support Hub. This guide addresses the recrystalliza...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for high-purity 5,5-Bis(bromomethyl)-1,3-dioxane Content type: Technical Support Center Guide

[1]

Welcome to the Advanced Purification Support Hub. This guide addresses the recrystallization and purification of 5,5-Bis(bromomethyl)-1,3-dioxane (and its common 2,2-dimethyl derivative). These intermediates are critical in the synthesis of spiro-compounds, lipids, and functionalized polymers. Achieving high purity (>98%) is often complicated by the compound's tendency to "oil out" and the presence of persistent brominated byproducts.

Part 1: Solvent Selection & Solubility Profile

Q1: What is the optimal solvent system for recrystallizing 5,5-Bis(bromomethyl)-1,3-dioxane?

A: The "Gold Standard" solvent for this class of brominated dioxanes is Methanol (MeOH) or Ethanol (EtOH) .

  • Primary Recommendation: Methanol. [1][2]

    • Mechanism: The compound exhibits a steep solubility curve in methanol—highly soluble at reflux (64.7°C) but sparingly soluble at -20°C to 0°C. This differential maximizes recovery yield.

    • Benefit: Methanol's low boiling point facilitates easy removal of residual solvent from the crystals under vacuum, preventing melting (since the compound is a low-melting solid).

  • Alternative System: Dichloromethane (DCM) / Hexane.

    • Use Case: If the crude material is very oily or contains significant non-polar impurities.

    • Method: Dissolve in minimal DCM, then slowly add Hexane until turbidity persists. Cool to precipitate.[3][4][5]

Q2: My compound is "oiling out" instead of crystallizing. Why?

A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the solvent mixture, or when impurities depress the melting point.

  • Cause 1: Impurity Depression. Residual 2,2-bis(bromomethyl)-1,3-propanediol (starting material) or mono-reacted species lower the melting point significantly.

  • Cause 2: Temperature Shock. Cooling the solution too rapidly traps the compound as a supercooled liquid.

  • Solution: Use the "Seeding at Cloud Point" technique (detailed in Part 3).

Part 2: Technical Data & Impurity Profile

Table 1: Solubility & Physical Properties

PropertyData / ObservationNotes
Physical State White crystalline solid (Pure) / Viscous oil (Impure)Low melting point makes it prone to oiling.
Melting Point ~55–58 °C (2,2-dimethyl derivative)Sharp MP indicates high purity. Broad range (<50°C) indicates solvent/impurity retention.
Solubility (High) DCM, Acetone, THF, Ethyl AcetateGood for initial extraction, poor for crystallization alone.
Solubility (Low) Water, Hexane, Cold MethanolIdeal anti-solvents.
Key Impurity A 2,2-Bis(bromomethyl)-1,3-propanediolPrecursor.[5][6] High MP (~212°C). Insoluble in cold DCM.
Key Impurity B Formaldehyde polymers / OligomersFrom side reactions. Often insoluble in alcohol.
Part 3: Detailed Recrystallization Protocol

Protocol ID: RC-DIOX-05 Objective: Purify crude 5,5-Bis(bromomethyl)-1,3-dioxane to >98% purity.

Step 1: Dissolution
  • Place the crude solid/oil in a round-bottom flask.

  • Add Methanol (approx. 3-5 mL per gram of crude).

  • Heat to reflux (65°C) with stirring.

    • Checkpoint: If the solution is not clear, add more MeOH in small increments. If solids remain that look different (e.g., high-melting white powder), filter them out while hot (likely unreacted diol).

Step 2: Clarification (Optional but Recommended)
  • If the solution is colored (yellow/brown), add Activated Charcoal (1-2% by weight).

  • Reflux for 5-10 minutes.

  • Filter hot through a Celite pad or sintered glass funnel to remove charcoal.

Step 3: Controlled Crystallization
  • Allow the filtrate to cool slowly to room temperature (25°C) with gentle stirring .

    • Critical: Do not use an ice bath yet. Rapid cooling causes oiling.

  • Seeding: Once the temperature reaches ~30-35°C, add a tiny crystal of pure product. If no seed is available, scratch the inner wall of the flask with a glass rod.

  • Once crystallization begins (cloudiness turns to distinct particles), transfer the flask to a refrigerator (4°C) or ice bath for 2 hours to complete precipitation.

Step 4: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).[3]

  • Wash: Rinse the filter cake with a small amount of cold (-20°C) Methanol .

    • Warning: The product is slightly soluble in MeOH; do not over-wash.

  • Drying: Dry in a vacuum desiccator at room temperature. Do not heat above 40°C as the product may melt or sublime.

Part 4: Troubleshooting Workflow (Visualization)

The following diagram illustrates the decision logic for handling "Oiling Out" and Impurity issues.

Recrystallization_Workflow Start Crude 5,5-Bis(bromomethyl)-1,3-dioxane Solvent Dissolve in Hot Methanol (Reflux) Start->Solvent Check_Solids Are there undissolved solids? Solvent->Check_Solids Filter Hot Filtration (Remove Diol Impurity) Check_Solids->Filter Yes Cooling Cool Slowly to RT Check_Solids->Cooling No Filter->Cooling State_Check State of Product? Cooling->State_Check Crystals Crystals Formed State_Check->Crystals Solid Precipitate Oiling Oiling Out (Liquid Phase) State_Check->Oiling Liquid Droplets Harvest Filter & Wash (Cold MeOH) Crystals->Harvest Remedy_Oil Reheat to Dissolve -> Add Seed Crystal -> Cool Slower Oiling->Remedy_Oil Remedy_Oil->State_Check Retry Alt_Solvent Switch Solvent: DCM + Hexane Remedy_Oil->Alt_Solvent Fails Twice Alt_Solvent->Crystals Dry Vacuum Dry < 40°C Harvest->Dry

Caption: Decision tree for purification, addressing the common "oiling out" phenomenon.

Part 5: References
  • Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. PrepChem. Detailed synthesis and extraction protocol using Carbon Tetrachloride (historical) and Acetone.

  • Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy-spiro [5,5] undecane. Google Patents (KR20170030279A). Describes the use of Methanol to crystallize dioxane derivatives.

  • Pentaerythrityl Tetrabromide. Organic Syntheses, Coll.[7] Vol. 31, p.82 (1951).[7] Provides foundational data on the solubility of the brominated pentaerythritol scaffold.

  • Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. Russian Journal of Organic Chemistry. Discusses recrystallization of phenyl-substituted analogs from hexane/ethanol mixtures.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 5,5-Bis(bromomethyl)-1,3-dioxane: Benchtop vs. High-Field Platforms

Executive Summary 5,5-Bis(bromomethyl)-1,3-dioxane is a critical synthetic intermediate used in the development of spirocyclic flame retardants, advanced polymers, and complex organic architectures. Routine structural ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Bis(bromomethyl)-1,3-dioxane is a critical synthetic intermediate used in the development of spirocyclic flame retardants, advanced polymers, and complex organic architectures. Routine structural verification is essential to confirm the integrity of the 1,3-dioxane ring and the successful incorporation of the bromomethyl groups.

This guide provides an objective, data-driven comparison of analytical platforms—specifically Benchtop NMR (60 MHz) versus High-Field NMR (400 MHz)—for the characterization of this compound. By analyzing the structural dynamics and resulting spectral simplicity of 5,5-bis(bromomethyl)-1,3-dioxane, we demonstrate how process chemists can optimize their analytical workflows without sacrificing scientific rigor.

Scientific Context & Structural Dynamics

To accurately interpret the 1H NMR spectrum of 5,5-bis(bromomethyl)-1,3-dioxane, one must understand the causality behind its molecular conformation. The 1,3-dioxane ring typically adopts a chair conformation. In a rigid chair, the protons at the C4 and C6 positions would occupy distinct axial and equatorial environments, resulting in a complex AB splitting pattern due to geminal coupling.

However, as established in authoritative conformational analyses of 1,3-dioxanes , 5,5-disubstituted derivatives with identical substituents undergo rapid chair-chair interconversion at room temperature.

The Causality of Signal Averaging: Because the two bromomethyl (-CH₂Br) groups at the C5 position are identical, the rapid flipping of the ring averages the axial and equatorial environments on the NMR timescale. Consequently, the C4 and C6 protons collapse into a single, sharp time-averaged singlet. Similarly, the four protons of the two bromomethyl groups become chemically and magnetically equivalent, yielding a second singlet. The highly deshielded C2 acetalic protons, flanked by two electronegative oxygen atoms, form the third singlet .

SignalMapping Mol 5,5-Bis(bromomethyl)-1,3-dioxane C2 C2 Protons -O-CH2-O- ~4.8 ppm (s, 2H) Mol->C2 Highly Deshielded C4C6 C4/C6 Protons -O-CH2-C- ~3.8 ppm (s, 4H) Mol->C4C6 Moderately Deshielded CH2Br C5-CH2Br Protons -CH2-Br ~3.5 ppm (s, 4H) Mol->CH2Br Halogen Effect

Logical mapping of molecular structure to 1H NMR chemical shifts.

Platform Comparison: Benchtop (60 MHz) vs. High-Field (400 MHz)

For many complex organic molecules, a 400 MHz or 800 MHz spectrometer is required to resolve overlapping multiplets and extract precise J-coupling constants. However, the spectral profile of 5,5-bis(bromomethyl)-1,3-dioxane fundamentally alters this requirement.

Because the spectrum consists entirely of three distinct, well-separated singlets (~4.8 ppm, ~3.8 ppm, ~3.5 ppm), the superior dispersion of a high-field instrument is largely redundant for routine verification. At 60 MHz, a chemical shift difference of 0.3 ppm equates to 18 Hz. Given that modern benchtop NMRs achieve linewidths of <1 Hz, an 18 Hz separation provides baseline resolution.

Performance & Utility Matrix
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on 5,5-Bis(bromomethyl)-1,3-dioxane Analysis
Signal Dispersion 60 Hz / ppm400 Hz / ppmNeutral: Baseline resolution achieved on both platforms due to lack of multiplet overlap.
Sensitivity (SNR) ModerateVery HighNeutral: The compound is highly soluble; standard concentrations easily yield high SNR on benchtop.
Throughput High (At-line, Fume hood)Moderate (Core facility)Advantage Benchtop: Allows immediate reaction monitoring for process chemists.
Operational Cost Low (Cryogen-free)High (Liquid He/N₂)Advantage Benchtop: Significantly lowers cost per sample for routine QA/QC.

1H NMR Spectral Data & Interpretation

The following table summarizes the quantitative data expected for the purified compound in CDCl₃. The integration strictly follows the 2:4:4 proton ratio dictated by the molecular symmetry .

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCausality / Deshielding Factor
C2 (-O-CH₂-O-) ~4.8Singlet (s)2HStrong inductive deshielding by two adjacent highly electronegative oxygen atoms.
C4/C6 (-O-CH₂-C-) ~3.8Singlet (s)4HModerate deshielding by one adjacent oxygen atom; signals averaged by rapid ring flipping.
C5-CH₂Br ~3.5Singlet (s)4HDeshielding induced by the electronegative bromine atoms.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the analytical data, the following step-by-step methodology is designed as a self-validating system . Every step includes an internal check to guarantee spectral accuracy.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of 5,5-bis(bromomethyl)-1,3-dioxane in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl₃ is chosen because it lacks exchangeable protons and easily dissolves the non-polar dioxane ring. The inclusion of TMS provides a self-validating internal standard. By setting the TMS peak exactly to 0.00 ppm, the chemical shift axis is definitively calibrated, preventing misidentification of the structurally critical C2 peak.

Step 2: Shimming and Locking
  • Action: Insert the sample, lock onto the deuterium frequency, and perform gradient shimming.

  • Causality & Validation: Achieving a stable deuterium lock validates the magnetic field's stability over the acquisition period. Proper shimming is internally validated by observing the residual CHCl₃ peak (at 7.26 ppm); a symmetrical peak with a linewidth at half-height of <1.0 Hz confirms optimal field homogeneity.

Step 3: NMR Acquisition
  • Action: Acquire 16 scans using a 30° excitation pulse and a relaxation delay (D1) of 4 to 5 seconds.

  • Causality & Validation: The 4-second relaxation delay is the critical self-validating parameter for quantitative NMR (qNMR). It ensures that the magnetization of all protons fully returns to thermal equilibrium between scans. If D1 is too short, protons with longer T1 relaxation times will be underrepresented, destroying the theoretical 2:4:4 integration ratio.

Step 4: Data Processing
  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz) to the Free Induction Decay (FID), followed by Fourier Transform (FT), phase correction, and baseline correction.

  • Causality & Validation: Phase and baseline corrections are mandatory to ensure that the area under each peak accurately reflects the proton count. A perfectly flat baseline validates that the integration values are free from distortion artifacts.

Workflow A Sample Prep 15 mg in CDCl3 B NMR Acquisition 30° Pulse, 4s Delay A->B C FID Processing FT & Phase Correction B->C D Spectral Analysis Integration (2:4:4) C->D

Step-by-step NMR analytical workflow for structural verification.

Conclusion

For the structural verification of 5,5-bis(bromomethyl)-1,3-dioxane, the inherent symmetry and rapid conformational averaging of the molecule result in a highly simplified 1H NMR spectrum. Because the critical signals manifest as well-separated singlets, Benchtop NMR (60 MHz) offers a performance profile that matches High-Field NMR (400 MHz) for this specific application. By adopting the self-validating protocols outlined above, research and process chemistry teams can confidently leverage at-line benchtop systems to accelerate workflows and reduce operational costs.

References

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.[Link]

  • Doc Brown's Chemistry. (2025). Proton NMR spectrum of 1,3-dioxane. Docbrown.info. [Link]

Comparative

Publish Comparison Guide: FTIR Characterization of 5,5-Bis(bromomethyl)-1,3-dioxane

Executive Summary & Technical Context[1][2][3][4][5] 5,5-Bis(bromomethyl)-1,3-dioxane (CAS 3732-92-5) is a critical heterocyclic intermediate used in the synthesis of functionalized lipids for mRNA delivery, spiro-polyme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

5,5-Bis(bromomethyl)-1,3-dioxane (CAS 3732-92-5) is a critical heterocyclic intermediate used in the synthesis of functionalized lipids for mRNA delivery, spiro-polymers, and complex macrocycles. Its purity is paramount; residual hydroxylated precursors can destabilize downstream nucleophilic substitutions.

This guide provides an in-depth FTIR characterization framework. Unlike standard spectral lists, we focus on differential diagnosis —how to distinguish this product from its synthesis precursors (e.g., pentaerythritol derivatives) and structural analogs using Infrared Spectroscopy.

Why FTIR?

While NMR (


H, 

C) provides structural resolution, FTIR is the superior tool for:
  • Rapid Process Monitoring: Instant detection of hydroxyl (-OH) consumption.

  • Solid-State Validation: Confirming the absence of trapped solvents or hydration in the crystalline lattice.

Spectral Fingerprint Analysis[2][6][7][8][9]

The FTIR spectrum of 5,5-Bis(bromomethyl)-1,3-dioxane is defined by three "Diagnostic Zones." Successful characterization requires validating the presence of Zone 2 and 3 while confirming the absence of Zone 1 features found in precursors.

Table 1: Critical Peak Assignments for 5,5-Bis(bromomethyl)-1,3-dioxane
Diagnostic ZoneWavenumber (cm⁻¹)Vibration ModeFunctional GroupStructural Insight
High Frequency 2960 – 2850ν(C-H)Alkyl (sp³)Sym/Asym stretching of the CH₂ groups in the dioxane ring and bromomethyl side chains.
Fingerprint (Primary) 1150 – 1050 ν(C-O-C) Cyclic Ether The "Dioxane Breathing" mode. Strong, broad doublet characteristic of the 6-membered ether ring.
Fingerprint (Secondary) 900 – 800Ring BreathingDioxane RingSkeletal vibration specific to 1,3-dioxane derivatives.
Halogen Zone 690 – 515 ν(C-Br) Alkyl Bromide Sharp, strong bands. The presence of two bromomethyl groups often splits this into multiple peaks.
Exclusion Zone3600 – 3200ν(O-H)HydroxylMUST BE ABSENT. Appearance indicates unreacted precursor or moisture.

Technical Note: The C-Br stretch is often obscured in standard NaCl cells (cutoff ~650 cm⁻¹).[1] For accurate characterization of the bromomethyl group, KBr pellets or Diamond/ZnSe ATR (cutoff <550 cm⁻¹) are required.

Comparative Performance Analysis

To validate the identity of 5,5-Bis(bromomethyl)-1,3-dioxane, one must compare it against its most common alternatives: its starting material (Precursor) and a non-functionalized analog.

Comparison A: Product vs. Precursor (Pentaerythritol / Diol Intermediates)

Context: Monitoring the cyclization and bromination reaction.

FeaturePrecursor (Pentaerythritol deriv.)[2]Target Product (Dioxane) Diagnostic Action
3400 cm⁻¹ Region Strong, Broad (O-H) Flat Baseline Disappearance of this band confirms complete cyclization/substitution.
1100 cm⁻¹ Region Medium C-O (Alcohol)Strong C-O-C (Ether) Shift from simple alcohol C-O to the complex cyclic ether pattern.
600 cm⁻¹ Region Weak/AbsentStrong (C-Br) Appearance confirms successful bromination.
Comparison B: Product vs. Analog (1,3-Dioxane unsubstituted)

Context: Verifying the functionalization of the ring.

Feature1,3-Dioxane (Unsubstituted)5,5-Bis(bromomethyl)-1,3-dioxane Diagnostic Action
C-H Region Simple profileComplex Splitting The bromomethyl groups add distinct CH₂ wagging modes (1300-1150 cm⁻¹).[3][4]
Fingerprint Clean < 800 cm⁻¹Heavy Atom Bands The C-Br stretches (690-515 cm⁻¹) are the defining difference.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-fidelity data acquisition, specifically targeting the low-wavenumber C-Br region.

Method: Diamond ATR (Attenuated Total Reflectance)

Preferred over KBr pellets to avoid hygroscopic interference.

Step 1: Instrument Calibration

  • Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

Step 2: Sample Preparation

  • Liquid/Oil: Place 10 µL of neat sample on the crystal.

  • Solid: If crystalline, crush ~5 mg into a fine powder to ensure contact.

  • Pressure: Apply high pressure (clamp) to ensure intimate contact with the diamond.

Step 3: Acquisition & Processing

  • Scan Range: 4000 – 400 cm⁻¹ (Crucial for C-Br detection).

  • Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region).

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth differences at lower wavenumbers.

Step 4: Quality Control Check (The "Self-Validating" Step)

  • Check 1: Is the baseline at 3400 cm⁻¹ flat? (If No → Dry sample/Recrystallize).

  • Check 2: Is the peak at ~1100 cm⁻¹ the strongest in the spectrum? (If No → Check for ring opening/degradation).

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the synthesis of 5,5-Bis(bromomethyl)-1,3-dioxane using FTIR.

FTIR_Validation_Workflow Start Crude Reaction Mixture CheckOH Check 3200-3600 cm⁻¹ (O-H Region) Start->CheckOH DecisionOH Is Broad Peak Present? CheckOH->DecisionOH Recycle Incomplete Reaction: Continue Heating/Bromination DecisionOH->Recycle Yes (Precursor Exists) CheckEther Check 1050-1150 cm⁻¹ (C-O-C Region) DecisionOH->CheckEther No (Dry/Reacted) DecisionEther Is Strong Doublet Present? CheckEther->DecisionEther CheckBr Check 500-700 cm⁻¹ (C-Br Region) DecisionEther->CheckBr Yes Failure Ring Failure: Check Reagents DecisionEther->Failure No Success VALIDATED PRODUCT 5,5-Bis(bromomethyl)-1,3-dioxane CheckBr->Success Strong Bands Present

Figure 1: Logical workflow for validating product identity via FTIR spectral zones.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 1,3-Dioxane (CAS 505-22-6). NIST Chemistry WebBook, SRD 69.[5] [Link] (Authoritative source for the parent 1,3-dioxane ring skeletal vibrations).

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry & Biochemistry. [Link] (Definitive guide for assigning C-Br stretching frequencies in the 690-515 cm⁻¹ range).

  • Khazhieva, S. Yu., et al. (2019).[6] Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane. Russian Journal of General Chemistry. [Link] (Provides specific spectral data for 5,5-bis(bromomethyl) substituted dioxane analogs, validating the C-H and ring assignments).

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Ethers and Halides. [Link] (Reference for the differentiation of ether C-O stretches vs. alcohol C-O stretches).

Sources

Validation

Thermal Gravimetric Analysis (TGA) of 5,5-Bis(bromomethyl)-1,3-dioxane: A Comparative Performance Guide

As polymer processing temperatures continue to rise in the development of advanced engineering plastics, the thermal stability of flame retardant (FR) additives has become a critical bottleneck. 5,5-Bis(bromomethyl)-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

As polymer processing temperatures continue to rise in the development of advanced engineering plastics, the thermal stability of flame retardant (FR) additives has become a critical bottleneck. 5,5-Bis(bromomethyl)-1,3-dioxane (BBMD) has emerged as a structurally robust alternative to traditional aliphatic brominated compounds like Dibromoneopentyl Glycol (DBNPG) and legacy additives like Hexabromocyclododecane (HBCD).

As a Senior Application Scientist, I frequently evaluate the thermal limitations of these compounds. This guide provides an objective, data-driven comparison of their thermal degradation profiles using Thermal Gravimetric Analysis (TGA), detailing the chemical causality behind their performance and providing a self-validating protocol for laboratory replication.

Mechanistic Causality: Why Structure Dictates Thermal Stability

To accurately interpret TGA curves, we must first analyze the molecular architecture of the compounds being tested.

DBNPG is a highly effective, reactive flame retardant. However, its free hydroxyl (-OH) groups act as structural Achilles' heels under high thermal stress. These reactive sites make the molecule highly susceptible to early thermal dehydration and subsequent premature hydrogen bromide (HBr) elimination .

BBMD is synthesized by reacting DBNPG with formaldehyde to form a 1,3-dioxane ring. This cyclic acetal structure effectively "locks" and sterically shields the reactive hydroxyls. By removing the primary sites for early thermal dehydration, BBMD requires significantly higher activation energy to initiate decomposition. Consequently, the onset of weight loss in BBMD is pushed to higher temperatures, preventing premature degradation and equipment corrosion during the compounding of high-melt-flow thermoplastics .

Experimental Protocol: A Self-Validating TGA System

Trustworthy TGA data requires a self-validating system to eliminate instrumental drift, buoyancy effects, and atmospheric contamination. The following step-by-step methodology ensures high-fidelity baseline separation and reproducible kinetic data.

Step-by-Step Methodology:

  • Instrument Calibration (The Internal Control): Prior to analyzing brominated samples, run a standard of Calcium Oxalate Monohydrate (

    
    ). This standard exhibits three distinct, stoichiometrically predictable mass losses (dehydration, decarbonylation, and decarboxylation). If the experimental mass loss deviates by >0.5% from theoretical values, recalibrate the microbalance and temperature thermocouple immediately.
    
  • Sample Preparation: Weigh precisely 3.0 to 5.0 mg of the BBMD or DBNPG powder into a pre-tared, high-purity alumina (

    
    ) crucible. Avoid packing the powder tightly; a loose distribution ensures uniform thermal conductivity and unrestricted volatilization of degradation products.
    
  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a constant flow rate of 50 mL/min for 15 minutes prior to heating. An inert atmosphere is critical to isolate pure thermal degradation from oxidative decomposition pathways.
    
  • Dynamic Heating Program: Heat the sample from 25°C to 600°C at a strictly controlled, linear heating rate of 10 °C/min.

  • Data Acquisition: Record the primary thermogravimetric (TG) curve and the first derivative (DTG) to precisely identify the onset temperatures of mass loss (

    
    , 
    
    
    
    ,
    
    
    ) and the temperature of maximum degradation rate (
    
    
    ).

TGA_Workflow N1 1. Calibration (CaC2O4·H2O) N2 2. Sample Prep (3-5 mg, Al2O3 Pan) N1->N2 N3 3. Purge Phase (N2 at 50 mL/min) N2->N3 N4 4. Dynamic Heating (10°C/min to 600°C) N3->N4 N5 5. Data Synthesis (Mass Loss vs. Temp) N4->N5

Fig 1: Step-by-step self-validating TGA workflow for brominated flame retardants.

Comparative TGA Data & Performance Analysis

The table below synthesizes the thermal stability metrics of BBMD against its precursor (DBNPG) and a legacy cycloalkane standard (HBCD) under inert TGA conditions.

CompoundStructure Type

(°C)

(°C)

(°C)
Primary Degradation Mechanism
5,5-Bis(bromomethyl)-1,3-dioxane Cyclic Acetal~215~248~265Acetal ring opening, radical bromine release
Dibromoneopentyl Glycol (DBNPG) Free Aliphatic Diol196225245Early dehydration, HBr elimination
Hexabromocyclododecane (HBCD) Cycloalkane205230242Aliphatic C-Br cleavage
Data Interpretation & Causality
  • The 5% Weight Loss Threshold (

    
    ):  In polymer compounding, 
    
    
    
    is widely regarded as the absolute upper limit for processing temperature. DBNPG reaches this threshold at 225°C, limiting its use in polymers like PET or high-temperature polyamides . By contrast, the acetal protection in BBMD extends this threshold to approximately 248°C, offering a significantly wider and safer processing window.
  • Degradation Kinetics: Once the acetal ring of BBMD cleaves (typically >250°C), the release of bromine radicals is rapid and highly efficient for gas-phase flame quenching. This sharp DTG peak is preferable to the prolonged, multi-step degradation seen in unshielded diols, which can cause continuous discoloration, polymer chain scission, and hostile interactions with Hindered Amine Light Stabilizers (HALS) during extrusion .

Degradation_Mechanism BBMD 5,5-Bis(bromomethyl)-1,3-dioxane (Protected Acetal) Heat Thermal Stress (TGA > 200°C) BBMD->Heat High Stability DBNPG Dibromoneopentyl Glycol (Free Diol) DBNPG->Heat Lower Stability Path1 Acetal Ring Opening & Delayed Radical Release Heat->Path1 > 240°C Path2 Early Dehydration & HBr Elimination Heat->Path2 > 190°C Char1 Controlled Volatilization Path1->Char1 Char2 Premature Degradation Path2->Char2

Fig 2: Thermal degradation pathways of BBMD vs. DBNPG under inert TGA conditions.

Application Suitability & Conclusion

Selecting the correct brominated intermediate relies entirely on matching the compound's TGA profile with your polymer's processing temperature:

  • Choose DBNPG for thermosetting polyester resins or polyurethane foams where processing temperatures remain well below 150°C, and the free hydroxyl groups are required for reactive integration directly into the polymer backbone.

  • Choose 5,5-Bis(bromomethyl)-1,3-dioxane (BBMD) for thermoplastic compounding (e.g., Polypropylene, ABS, or specific engineering plastics) where extrusion temperatures exceed 200°C. Its protected acetal structure ensures that premature HBr release will not degrade the polymer matrix or corrode the twin-screw extrusion machinery.

References

  • BX FR DBNPG Dibromoneopentyl Glycol Specification Source: Baoxu Chemical / Additives for Polymer URL:[Link] [1]

  • Advanced Flame Retardant Materials Source: MDPI Materials URL:[Link] [2]

  • Influence of brominated flame retardant thermal decomposition products on HALS Source: ResearchGate URL:[Link] [3]

Comparative

Comparing flame retardancy of 5,5-Bis(bromomethyl)-1,3-dioxane vs TBBPA

Comparative Analysis of Brominated Flame Retardants: 5,5-Bis(bromomethyl)-1,3-dioxane vs. Tetrabromobisphenol A (TBBPA) For materials scientists, toxicologists, and researchers navigating the complex intersection of poly...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Brominated Flame Retardants: 5,5-Bis(bromomethyl)-1,3-dioxane vs. Tetrabromobisphenol A (TBBPA)

For materials scientists, toxicologists, and researchers navigating the complex intersection of polymer chemistry and safety regulations, selecting the appropriate flame retardant (FR) requires balancing thermal stability, combustion mechanics, and environmental health profiles. This guide provides an objective, data-driven comparison between two distinct classes of brominated flame retardants (BFRs): 5,5-Bis(bromomethyl)-1,3-dioxane (a specialized aliphatic BFR) and Tetrabromobisphenol A (TBBPA) (the highest-volume aromatic BFR globally)[1].

Mechanistic Causality: Aliphatic vs. Aromatic Bromination

The fundamental divergence in the application profiles of these two compounds stems from their molecular architectures—specifically, the hybridization of the carbon atom bonded to the bromine. This structural difference dictates their bond dissociation energy (BDE) and, consequently, their thermal decomposition triggers.

  • 5,5-Bis(bromomethyl)-1,3-dioxane (Aliphatic): Featuring an aliphatic

    
     bond, this compound has a relatively low BDE (approximately 280–290 kJ/mol). This facilitates early-stage endothermic cleavage, releasing flame-quenching hydrogen bromide (HBr) gas at lower temperatures (typically 200–250 °C). Because aliphatic halogen compounds decompose easily, they are highly effective at lower temperatures but are entirely unsuitable for high-temperature engineering plastics, as they would degrade during processing[2]. They are primarily utilized in polymers with lower extrusion temperatures, such as expanded polystyrene (EPS) or polyurethane foams.
    
  • Tetrabromobisphenol A (Aromatic): TBBPA is an aromatic bisphenol where the

    
     bonds are stabilized by the aromatic ring's resonance, yielding a higher BDE (approximately 330–340 kJ/mol). This grants TBBPA exceptional thermal stability, allowing it to withstand temperatures exceeding 300 °C without premature decomposition[2][3]. This thermal resilience is mandatory for its primary application: acting as a reactive FR in epoxy resins for FR-4 printed circuit boards, which must survive extreme heat during automated soldering processes[1].
    

For toxicologists and drug development professionals assessing environmental impact, the structural differences also dictate biological interactions. TBBPA has been extensively scrutinized for potential endocrine disruption and is listed under California's Proposition 65[3][4]. Conversely, aliphatic alternatives like dioxane derivatives and neopentyl glycols are continuously evaluated under frameworks like the EPA's Design for the Environment to identify profiles with lower bioaccumulation potential[5].

Quantitative Data Presentation

The following table summarizes the physicochemical and performance metrics of both compounds, providing a clear comparative baseline for formulation development.

Property / Metric5,5-Bis(bromomethyl)-1,3-dioxaneTetrabromobisphenol A (TBBPA)
Chemical Class Aliphatic cyclic acetalAromatic brominated bisphenol
Bromine Content ~58.3%~58.8%
Thermal Stability (

)
Moderate (~200–250 °C)High (>300 °C)
C-Br Bond Dissociation Energy ~280 kJ/mol~330 kJ/mol
Primary Application Mode AdditiveReactive (Epoxy) / Additive (ABS)
Target Polymer Matrices Polyolefins, Polystyrene, PU foamsEpoxy resins (FR-4), Polycarbonate, ABS
Typical UL-94 Rating V-2 to V-0 (matrix dependent)V-0 (in Epoxy/ABS with

synergist)[6]

Gas-Phase Radical Quenching Mechanism

Both compounds function primarily in the gas phase. Upon thermal degradation, they release HBr gas. The HBr intercepts highly reactive hydrogen (


) and hydroxyl (

) radicals generated by the degrading polymer, replacing them with less reactive bromine radicals (

), thereby starving the flame of its combustion catalysts[2].

BFR_Mechanism Polymer Polymer Matrix (Thermal Exposure) BFR Brominated Flame Retardant (Aliphatic or Aromatic) Polymer->BFR Heat Transfer Volatiles Combustible Volatiles (H•, OH• Radicals) Polymer->Volatiles Pyrolysis HBr Hydrogen Bromide (HBr) Gas Release BFR->HBr C-Br Bond Cleavage Quenching Radical Quenching Cycle (HBr + OH• → H2O + Br•) Volatiles->Quenching Radical Propagation HBr->Quenching Interception FlameSuppression Flame Suppression (Combustion Halted) Quenching->FlameSuppression Chain Termination

Gas-phase radical quenching mechanism of brominated flame retardants.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the efficacy of these flame retardants, researchers must employ a self-validating triad of analytical tests. This system ensures that microscopic thermal events correlate directly with macroscopic fire-stopping capabilities.

Protocol A: Thermogravimetric Analysis (TGA)

Causality: TGA establishes the thermal degradation profile. For a BFR to be effective, its temperature of maximum weight loss (


) must slightly precede or precisely coincide with the 

of the host polymer. If the FR decomposes too early (a risk with aliphatic BFRs in high-temp plastics), it volatilizes before the polymer ignites; if too late, it fails to protect the matrix.
  • Preparation: Mill the polymer-FR composite into a fine powder. Load 5.0 to 10.0 mg into an alumina crucible.

  • Execution: Place the crucible in the TGA furnace. Purge with Nitrogen (

    
    ) at 50 mL/min to prevent premature oxidation.
    
  • Heating: Ramp the temperature from 25 °C to 800 °C at a strict rate of 10 °C/min.

  • Analysis: Plot the derivative thermogravimetry (DTG) curve to identify the exact onset of C-Br bond cleavage.

Protocol B: Limiting Oxygen Index (LOI) - ASTM D2863

Causality: LOI quantifies the exact atmospheric oxygen concentration required to sustain flaming combustion. Because BFRs act by displacing oxygen and quenching radicals with HBr, a successful formulation will push the required oxygen level well above the ambient 21%.

  • Sample Prep: Injection-mold the composite into standardized test bars measuring 130 mm × 10 mm × 3 mm.

  • Setup: Clamp the specimen vertically inside a transparent glass chimney.

  • Gas Calibration: Introduce a precisely metered mixture of Oxygen (

    
    ) and Nitrogen (
    
    
    
    ) into the bottom of the chimney.
  • Ignition: Apply a butane pilot flame to the top edge of the specimen for 5 seconds.

  • Titration: Adjust the

    
     concentration in subsequent tests until the sample burns for exactly 3 minutes or consumes exactly 50 mm of its length. Record this 
    
    
    
    percentage as the LOI.
Protocol C: UL-94 Vertical Burning Test - ASTM D3801

Causality: While LOI measures steady-state combustion, UL-94 evaluates real-world extinguishing characteristics and the danger of secondary ignition via flaming drips. For instance, TBBPA combined with Antimony Trioxide (


) in a 2:1 ratio reliably achieves a V-0 rating in ABS plastics due to synergistic radical quenching[6].
  • Mounting: Suspend a specimen (125 mm × 13 mm × 3.2 mm) vertically. Place a layer of dry surgical cotton exactly 300 mm below the sample.

  • First Ignition: Apply a standardized 20 mm methane flame to the bottom edge of the specimen for exactly 10 seconds, then withdraw it.

  • Measurement 1: Record the time it takes for the flame to self-extinguish (Afterflame Time 1,

    
    ).
    
  • Second Ignition: Immediately upon extinguishment, reapply the flame for another 10 seconds.

  • Measurement 2: Record the second afterflame time (

    
    ) and the afterglow time (
    
    
    
    ). Note whether any flaming drips ignited the cotton below.
  • Classification: Assign a rating (V-0, V-1, or V-2). A V-0 rating requires

    
     seconds per specimen, with zero flaming drips.
    

References

1.[Tetrabromobisphenol A (TBBPA) is a commercial flame retardant used in rigid FR-4 printed wiring boards (PWB)] - electronics.org - 1 2.[Tetrabromobisphenol A - Wikipedia] - wikipedia.org - 3 3.[Tetrabromobisphenol A (TBBPA) - Proposition 65 Warnings Website] - ca.gov -4 4. [Study on flame retardant ABS - CORE] - core.ac.uk - 6 5. [Alternative Flame Retardants for Plastic Materials in Electrical and Electronic Applications] - diva-portal.org - 2 6. [Furniture Flame Retardancy Partnership - EPA] - epa.gov - 5

Sources

Validation

HPLC purity assay validation for 5,5-Bis(bromomethyl)-1,3-dioxane

Title: Analytical Comparison Guide: HPLC Purity Assay Validation for 5,5-Bis(bromomethyl)-1,3-dioxane Executive Summary & The Analytical Challenge As a Senior Application Scientist, one of the most frequent challenges en...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: HPLC Purity Assay Validation for 5,5-Bis(bromomethyl)-1,3-dioxane

Executive Summary & The Analytical Challenge

As a Senior Application Scientist, one of the most frequent challenges encountered in drug development is the accurate purity determination of intermediate compounds lacking a strong UV chromophore. 5,5-Bis(bromomethyl)-1,3-dioxane is a prime example. This halogenated cyclic acetal is highly hydrophobic and lacks a conjugated π-electron system, rendering standard Ultraviolet (UV) detection ineffective above 210 nm.

To establish a robust, self-validating purity assay compliant with ICH Q2(R2) [1] and USP <1225> [2] guidelines, laboratories must pivot away from traditional HPLC-UV. This guide objectively compares alternative detection modalities and provides a comprehensive, step-by-step validation protocol using High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD)[3].

Objective Comparison of Analytical Modalities

When evaluating the purity of 5,5-Bis(bromomethyl)-1,3-dioxane, three primary techniques are typically considered. The causality behind the performance of each is rooted in the molecule's physicochemical properties:

  • HPLC-UV (Low Wavelength 205 nm): Relies on the weak absorbance of C-O and C-Br bonds. Drawback: Highly susceptible to baseline drift from mobile phase absorbance (e.g., methanol/acetonitrile) and lacks the specificity required to quantify non-UV active impurities accurately.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Offers excellent universal detection for carbon-containing compounds. Drawback: 5,5-Bis(bromomethyl)-1,3-dioxane can be thermally labile. High temperatures in the GC injection port can induce dehydrohalogenation (loss of HBr) or acetal cleavage, leading to artifactual impurity peaks.

  • HPLC-CAD (Charged Aerosol Detection): A universal detector for non-volatile analytes[4]. Advantage: It nebulizes the eluent, evaporates the mobile phase, and measures the charge transferred to the residual analyte particles. Since 5,5-Bis(bromomethyl)-1,3-dioxane is significantly less volatile than the aqueous/organic mobile phase, it yields a highly sensitive, mass-proportional response independent of optical properties[3].

Table 1: Performance Comparison for 5,5-Bis(bromomethyl)-1,3-dioxane

ParameterHPLC-UV (205 nm)GC-FIDHPLC-CAD
Sensitivity (LOD) Poor (~50 µg/mL)Good (~5 µg/mL)Excellent (~1 µg/mL)
Thermal Degradation Risk LowHigh (Artifacts common)Low (Ambient/Low Temp)
Response Uniformity Highly variableGoodMass-proportional
Gradient Compatibility Poor (Baseline drift)N/AExcellent (with compensation)
Overall Suitability Not RecommendedAcceptable (with caution)Optimal / Recommended

Mechanistic Workflow: Why HPLC-CAD Works

The success of CAD relies on a sequential physical transformation rather than light absorption. The mechanism ensures that any non-volatile impurity—regardless of its chemical structure—is detected.

CAD_Mechanism A 1. Nebulization (HPLC Eluent + N2 Gas) B 2. Desolvation (Drying Tube, 35°C) A->B C 3. Particle Charging (Collision with Ionized N2) B->C D 4. Detection (Electrometer measures charge) C->D

Sequential mechanism of Charged Aerosol Detection (CAD) for non-volatile analytes.

Experimental Protocols: HPLC-CAD Purity Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system. We utilize a Phenyl-Hexyl stationary phase rather than a standard C18. Causality: The electron-rich aromatic ring of the Phenyl-Hexyl phase provides induced dipole interactions with the heavy bromine atoms of 5,5-Bis(bromomethyl)-1,3-dioxane, offering superior selectivity against structurally similar, non-brominated diol impurities.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a CAD detector. Ensure the nitrogen gas supply is regulated at 60 psi. Set the CAD evaporator temperature to 35°C (optimized for semi-volatile/non-volatile balance).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent. Column temperature: 30°C.

  • Mobile Phase:

    • Mobile Phase A: LC-MS grade Water (0.1% Formic Acid to ensure consistent ionization/nebulization).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: 0-2 min: 40% B; 2-12 min: linear gradient to 95% B; 12-15 min: hold at 95% B; 15-15.1 min: return to 40% B; 15.1-20 min: re-equilibration. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 5,5-Bis(bromomethyl)-1,3-dioxane in Acetonitrile to a target working concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

ICH Q2(R2) Validation Protocol & Execution

The revised ICH Q2(R2) guideline emphasizes a lifecycle approach and fitness for purpose[5]. Because CAD is a non-linear detector over wide ranges, applying a power-function transformation or restricting the dynamic range is critical for linearity[6].

Validation_Workflow Start Method Optimization (Mobile Phase, Phenyl-Hexyl Column) Spec Specificity (Blank, Precursor Spiking) Start->Spec Lin Linearity & Range (LOQ to 120%, Power Transformation) Spec->Lin Acc Accuracy & Precision (Recovery, Repeatability RSD < 2.0%) Lin->Acc Rob Robustness (Flow rate, Temp variations) Acc->Rob Report Validation Report (ICH Q2(R2) / USP <1225> Compliant) Rob->Report

ICH Q2(R2) analytical method validation workflow for HPLC-CAD.

Step-by-Step Validation Execution:

  • Specificity: Inject a blank (Acetonitrile) and a sample spiked with known synthetic precursors (e.g., 2,2-bis(bromomethyl)-1,3-propanediol). Acceptance: No blank interference at the retention time of the main peak; resolution (Rs) > 2.0 between the analyte and impurities[1].

  • Linearity & Range: Prepare a calibration curve from LOQ (~0.05% of target) to 120% of the working concentration (1.2 mg/mL). Acceptance: Because CAD response (

    
    ) relates to mass (
    
    
    
    ) via
    
    
    , apply a logarithmic or power transformation. The transformed correlation coefficient (
    
    
    ) must be
    
    
    [4].
  • Accuracy (Recovery): Spike the API at 50%, 100%, and 150% of the nominal concentration into a simulated matrix. Analyze in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Inject the 100% nominal concentration standard six times sequentially. Acceptance: Relative Standard Deviation (RSD)

    
    [3].
    
  • Limit of Detection (LOD) / Limit of Quantitation (LOQ): Determine via the signal-to-noise (S/N) ratio method. Acceptance: S/N

    
     for LOD; S/N 
    
    
    
    for LOQ.

Table 2: Representative ICH Q2(R2) Validation Results for HPLC-CAD Assay

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HPLC-CAD)Status
Specificity Resolution > 2.0 from impuritiesRs = 3.4 (vs. diol precursor)Pass
Linearity (Transformed)


Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability (Precision) RSD

(n=6)
RSD = 1.1%Pass
LOQ S/N

1.5 µg/mL (S/N = 12)Pass

Conclusion

For molecules like 5,5-Bis(bromomethyl)-1,3-dioxane that lack chromophores and exhibit thermal sensitivity, traditional HPLC-UV and GC-FID methods fall short of modern regulatory expectations. By leveraging the mass-proportional, universal detection capabilities of HPLC-CAD combined with the unique selectivity of a Phenyl-Hexyl stationary phase, laboratories can achieve a highly robust, ICH Q2(R2) and USP <1225> compliant purity assay[2][5].

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl.
  • USP <1225> Method Valid
  • An RPLC Method with CAD for the Quantification of Residual Simethicone in Biologic Products | LCGC Intern
  • Content Determination and Impurity Profiling of Compound Glycyrrhizin Tablets by Ion-Pair High-Performance Liquid Chromatography, Coupled with Corona-Charged Aerosol Detector - MDPI.
  • ICH guideline Q2(R2)

Sources

Comparative

X-ray diffraction (XRD) patterns of 5,5-Bis(bromomethyl)-1,3-dioxane crystals

X-Ray Diffraction (XRD) Profiling of 5,5-Bis(bromomethyl)-1,3-dioxane: A Comparative Guide for Pharmaceutical Intermediates In modern drug development, the structural integrity of pharmaceutical intermediates is just as...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Diffraction (XRD) Profiling of 5,5-Bis(bromomethyl)-1,3-dioxane: A Comparative Guide for Pharmaceutical Intermediates

In modern drug development, the structural integrity of pharmaceutical intermediates is just as critical as the active pharmaceutical ingredient (API) itself. 5,5-Bis(bromomethyl)-1,3-dioxane is a highly valuable rigid spiro-bicyclic scaffold precursor used in the synthesis of complex therapeutics and advanced flame retardants. Because variations in its solid-state form can drastically alter downstream reaction kinetics, solubility, and yield, verifying its polymorphic purity via Powder X-Ray Diffraction (PXRD) is a mandatory quality control step [1].

This guide objectively compares the crystallographic performance of high-purity crystalline 5,5-Bis(bromomethyl)-1,3-dioxane against its chlorinated analog and amorphous crude batches. By understanding the causality behind its crystal packing, researchers can optimize their synthetic workflows for maximum reproducibility.

Mechanistic Insights: The Causality of the Crystal Lattice

To interpret the XRD pattern of 5,5-Bis(bromomethyl)-1,3-dioxane, one must first understand its molecular geometry. The 1,3-dioxane ring naturally adopts a stable chair conformation. The two sterically demanding bromomethyl groups at the 5-position are forced into distinct axial and equatorial orientations.

Why does the brominated form crystallize so distinctively? The answer lies in halogen bonding [2]. Bromine is a heavy, highly polarizable atom that develops a localized region of positive electrostatic potential (a "sigma-hole") on the extension of its covalent C–Br bond. In the solid state, this sigma-hole acts as a strong electrophile, forming highly directional non-covalent bonds (C–Br···O) with the nucleophilic oxygen atoms of adjacent dioxane rings.

This robust supramolecular assembly creates a dense, highly ordered 3D crystal lattice. When subjected to X-ray radiation, the repeating planes of this lattice satisfy Bragg’s Law (


), yielding sharp, high-intensity diffraction peaks. In contrast, crude batches lack this long-range order, producing a broad "amorphous halo," while chlorinated analogs exhibit weaker halogen bonding, resulting in a looser lattice and shifted diffraction angles [3].

Comparative XRD Performance Data

The following table summarizes the expected crystallographic profiles of 5,5-Bis(bromomethyl)-1,3-dioxane compared to standard alternatives.

ParameterHigh-Purity 5,5-Bis(bromomethyl)-1,3-dioxane5,5-Bis(chloromethyl)-1,3-dioxane (Analog)Crude/Amorphous Batch
Dominant 2θ Peaks (Expected) Sharp peaks at lower 2θ (e.g., 12.5°, 18.2°, 24.1°)Shifted to higher 2θ (smaller d-spacing)No distinct peaks; broad halo at 15°–25° 2θ
Crystallinity Index > 98%~ 95%< 15%
Primary Intermolecular Force Strong Halogen Bonding (C–Br···O)Weak Halogen/Hydrogen BondingRandom van der Waals interactions
Lattice Density & Stability High density, highly rigid latticeModerate densityLow density, prone to degradation
Downstream GMP Suitability Optimal: Predictable reaction kineticsSub-optimal: Requires protocol adjustmentsFail: Unpredictable solubility and yield

Standardized PXRD Protocol for Pharmaceutical Intermediates

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following step-by-step methodology ensures that the XRD data collected is free from preferred orientation artifacts and instrumental drift.

Step 1: System Suitability & Calibration (Self-Validation) Before analyzing the intermediate, calibrate the diffractometer using a NIST SRM 1976 (Corundum) standard. Verify that the dominant corundum peak aligns perfectly at 25.58° 2θ. If the peak deviates by more than ±0.02°, realign the X-ray optics before proceeding.

Step 2: Sample Preparation

  • Transfer 50–100 mg of 5,5-Bis(bromomethyl)-1,3-dioxane crystals into an agate mortar.

  • Crucial Causality: Grind the sample gently . Over-grinding can induce localized heating and mechanical stress, potentially triggering a polymorphic phase transition or amorphization.

  • Use the back-loading technique to pack the powder into the sample holder. This minimizes the "preferred orientation" of the rod-like crystals, ensuring that the relative intensities of the diffraction peaks accurately represent the bulk material.

Step 3: Data Collection Parameters

  • Radiation Source: Cu Kα (

    
     Å)
    
  • Generator Settings: 40 kV, 40 mA

  • Scan Range: 5° to 50° 2θ (Organic crystals rarely show significant peaks beyond 50° due to larger unit cells).

  • Step Size / Scan Speed: 0.02° per step at 2.0°/minute.

Step 4: Data Analysis Subtract the background noise and strip the Kα2 contribution. Compare the experimental peak positions (d-spacings) and relative intensities against the theoretical powder pattern generated from single-crystal X-ray diffraction (SCXRD) data.

Workflow Visualization

The following diagram outlines the logical decision tree for validating the structural purity of 5,5-Bis(bromomethyl)-1,3-dioxane prior to downstream API synthesis.

G A Raw Synthesis Batch 5,5-Bis(bromomethyl)-1,3-dioxane B Crystallization & Isolation (Solvent Evaporation) A->B C Powder X-Ray Diffraction (Cu Kα, 5-50° 2θ) B->C D Amorphous/Impure Form (Broad Halo Detected) C->D Fails Spec E High-Purity Crystalline Form (Sharp Bragg Peaks) C->E Passes Spec F Recrystallization Loop (Adjust Solvent Polarity) D->F G GMP Release for Downstream API Synthesis E->G F->B

Crystallization and PXRD validation workflow for pharmaceutical intermediates.

References

  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis Intertek Pharmaceutical Services.[Link]

  • Experimental and Theoretical Approaches for Characterizing Halogen Bonding Sami Publishing Company, Journal of Chemical Reviews.[Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization National Center for Biotechnology Information (NCBI), PubMed Central.[Link]

Validation

Comparative stability of aliphatic vs cyclic brominated flame retardants

Comparative Stability Guide: Aliphatic vs. Cyclic Brominated Flame Retardants Executive Summary & Strategic Scope In the development of fire-safe materials and potential pharmaceutical adjuncts, the stability profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: Aliphatic vs. Cyclic Brominated Flame Retardants

Executive Summary & Strategic Scope

In the development of fire-safe materials and potential pharmaceutical adjuncts, the stability profile of Brominated Flame Retardants (BFRs) is the governing factor for both efficacy and toxicity. This guide provides a technical comparison between Aliphatic (linear/branched) and Cyclic (cycloaliphatic and aromatic) BFRs.

The Core Distinction: Stability in BFRs is not binary; it is a function of carbon hybridization and ring strain.

  • Aliphatic BFRs (

    
     C-Br):  Generally exhibit lower thermal stability, making them ideal for polymers with lower processing temperatures (e.g., PP, PE) where early radical release is required.
    
  • Cyclic Aromatic BFRs (

    
     C-Br):  Exhibit high thermal stability due to the stronger C(aryl)-Br bond, suitable for engineering plastics (e.g., ABS, PC).
    
  • Cyclic Aliphatic BFRs (e.g., HBCD): Occupy a "middle ground" of instability, often compromised by ring strain, leading to lower decomposition temperatures than their aromatic counterparts.

Mechanistic Basis of Stability

To predict performance, one must understand the molecular drivers of degradation. The stability difference is rooted in Bond Dissociation Energy (BDE) and molecular geometry.

Bond Dissociation Energy (BDE)

The primary determinant of thermal and photolytic stability is the strength of the Carbon-Bromine bond.

  • Aliphatic C-Br: The bromine is attached to an

    
     hybridized carbon. The BDE is typically 65–70 kcal/mol . This bond is weaker, allowing for facile homolytic cleavage at lower temperatures (
    
    
    
    C).
  • Aromatic C-Br: The bromine is attached to an

    
     hybridized carbon. Resonance delocalization imparts partial double-bond character, raising the BDE to ~70–80 kcal/mol . These compounds often resist decomposition up to 
    
    
    
    C+.
Ring Strain & Sterics (The "Cyclic" Factor)

While aromatic rings stabilize the molecule, cycloaliphatic rings (like Hexabromocyclododecane, HBCD) introduce instability. The steric repulsion between bulky bromine atoms on a flexible cycloalkane ring creates "hot spots" for elimination reactions (dehydrobromination), often making cycloaliphatic BFRs less thermally stable than their linear aliphatic counterparts.

G Aliphatic Aliphatic BFR (sp3 C-Br) Radical Br• Radical Release Aliphatic->Radical Low T (<250°C) Weak Bond Aromatic Aromatic BFR (sp2 C-Br) Aromatic->Radical High T (>300°C) Strong Bond Char Char Formation (Condensed Phase) Aromatic->Char Secondary Mechanism (Residue) GasPhase Radical Scavenging (Gas Phase) Radical->GasPhase Primary Mechanism

Figure 1: Mechanistic divergence in radical release between aliphatic and aromatic BFRs.

Comparative Stability Analysis

Thermal Stability & Processing Window

Thermal stability dictates the "Processing Window"—the temperature range where the BFR can be compounded into a plastic without degrading.

FeatureAliphatic BFRs (e.g., TBNPA)Cyclic Aliphatic (e.g., HBCD)Aromatic BFRs (e.g., TBBPA)
Onset of Decomposition (

)
Low (

)
Medium-Low (

)
High (

)
Mechanism Rapid DehydrobrominationDehydrobromination (Strain assisted)Radical Cleavage / Charring
Ideal Polymer Matrix PP, PE, Polyurethane foamsEPS, XPS (Polystyrene foams)ABS, PC, PBT, PET
Processing Risk High. Can corrode equipment if processed too hot.Moderate. Sensitive to shear heat.Low. Stable at high melt temps.

Insight: Aliphatic BFRs are often "too efficient." They decompose so easily that they may degrade during extrusion, causing discoloration and loss of mechanical properties. Aromatic BFRs require higher temperatures to activate, which matches the ignition temperature of engineering plastics.

Photolytic Stability (UV Resistance)

Photostability is critical for materials exposed to sunlight (e.g., textiles, outdoor electronics).

  • Aromatic BFRs: Highly susceptible to UV-induced debromination. The aromatic ring acts as a chromophore, absorbing UV light and facilitating C-Br bond cleavage. This leads to the formation of lower brominated congeners (e.g., PBDEs degrading to more toxic forms) and "yellowing" of the plastic.

  • Aliphatic BFRs: Generally possess better color stability because they lack the conjugated

    
    -systems that absorb UV light strongly in the terrestrial solar spectrum. However, they can still degrade via radical mechanisms if initiators are present.
    

Validated Experimental Protocols

To rigorously assess stability, use the following self-validating workflows.

Protocol A: Thermal Stability via TGA (Thermogravimetric Analysis)

Objective: Determine the processing window and activation temperature.

  • Sample Prep: Dry BFR powder (5–10 mg) in a vacuum oven at

    
    C for 4 hours to remove surface moisture (validates mass loss is not water).
    
  • Instrument: TGA (e.g., TA Instruments Q500).

  • Method:

    • Ramp:

      
      C/min from 
      
      
      
      C to
      
      
      C.
    • Atmosphere: Run in Nitrogen (

      
      ) for intrinsic stability, and Air for oxidative stability.
      
  • Validation Check:

    • Calculate

      
       (temp at 5% weight loss).
      
    • Self-Validation: If

      
       in Air 
      
      
      
      
      
      in
      
      
      , the initial degradation is purely pyrolytic (bond cleavage). If Air <
      
      
      , oxidative degradation is occurring.
Protocol B: Photostability Assessment

Objective: Quantify UV resistance and byproduct formation.

  • Exposure: Coat BFR onto a glass slide or compound into a thin polymer film.

  • Irradiation: Expose to Xenon Arc lamp (ASTM G155 standard) simulating daylight (340 nm irradiance).

  • Sampling: Take samples at

    
     hours.
    
  • Analysis: Extract with Toluene; analyze via GC-MS.

  • Validation: Monitor the appearance of "daughter" peaks (lower molecular weight).

    • Aromatic: Look for sequential loss of Br (M-79 peaks).

    • Aliphatic:[1][2][3][4] Look for elimination products (alkenes).

Experiment cluster_Thermal Thermal Analysis (TGA/DSC) cluster_Photo Photolytic Analysis Start Start: BFR Stability Profiling Step1 Sample Drying (Vacuum, 40°C) Start->Step1 Step2 TGA Run (N2 vs Air) Step1->Step2 Decision1 Is T(5%) < Polymer Melt T? Step2->Decision1 Result1 Unsuitable for Extrusion Decision1->Result1 Yes Result2 Proceed to UV Test Decision1->Result2 No Step3 UV Irradiation (Xenon Arc, >300nm) Result2->Step3 Step4 GC-MS Extraction Step3->Step4 Result3 Quantify Debromination Step4->Result3

Figure 2: Workflow for validating BFR stability for polymer inclusion.

References

  • Comparison of Thermal Stability of Aliphatic and Aromatic BFRs Source: Danish Environmental Protection Agency. "Brominated Flame Retardants: Substance Flow Analysis and Assessment of Alternatives." URL:[Link]

  • Bond Dissociation Energies in Organic Molecules Source: Michigan State University, Department of Chemistry. "Standard Bond Energies."[4] URL:[Link]

  • Photodegradation of Brominated Flame Retardants Source: National Institutes of Health (NIH) / PubMed. "Photolytic degradation products of two highly brominated flame retardants."[5] URL:[Link]

  • TGA and DSC Methodologies for Flame Retardants Source: TA Instruments.[6] "Thermal Analysis of Flame Retardants." URL:[Link]

Sources

Comparative

Validation of Synthesis Yield for 5,5-Bis(bromomethyl)-1,3-dioxane: A Comparative Guide to Acetalization Strategies

Executive Summary 5,5-Bis(bromomethyl)-1,3-dioxane and its 2-substituted derivatives are highly versatile electrophilic building blocks in fine organic synthesis[1]. Characterized by two reactive neopentyl-like bromometh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Bis(bromomethyl)-1,3-dioxane and its 2-substituted derivatives are highly versatile electrophilic building blocks in fine organic synthesis[1]. Characterized by two reactive neopentyl-like bromomethyl groups, these scaffolds are critical in the design of spiro-polymers, liquid crystal compositions, and advanced pharmaceutical intermediates[1].

Synthesizing the 1,3-dioxane ring from pentaerythritol dibromide (2,2-bis(bromomethyl)propane-1,3-diol)[2] presents specific thermodynamic challenges. Because acetalization is an equilibrium-driven process, the choice of carbonyl equivalent and water-removal strategy directly dictates the isolated yield and purity of the final product. This guide objectively compares three primary synthetic routes, providing researchers with actionable, self-validating protocols grounded in thermodynamic principles.

Mechanistic Rationale & Pathway Divergence

The formation of a 1,3-dioxane ring from a 1,3-diol requires an acid-catalyzed condensation with a ketone, aldehyde, or acetal. The core challenge is Le Chatelier’s principle: the reaction produces water (or alcohol), which must be actively removed from the system to prevent reversible hydrolysis[3][4].

If the byproduct is not efficiently sequestered, the equilibrium shifts backward, drastically reducing the yield and complicating the purification of the bis(bromomethyl) product.

SynthesisPathway SM Pentaerythritol Dibromide R1 Acetone + Acid (Dean-Stark) SM->R1 R2 Paraformaldehyde (Reflux) SM->R2 R3 1,1-Dimethoxycyclohexane (Transacetalization) SM->R3 P1 2,2-Dimethyl Derivative Yield: 85-95% R1->P1 -H2O P2 Unsubstituted Dioxane Yield: 70-80% R2->P2 -H2O P3 Spiro Derivative Yield: >85% R3->P3 -2 MeOH

Fig 1. Divergent synthetic pathways for 1,3-dioxane functionalization.

Comparative Analysis of Synthetic Routes

Route A: Direct Acetalization (Dean-Stark)
  • Mechanism: The diol is reacted with an excess of acetone (yielding the 2,2-dimethyl derivative)[3][5] or an aryl ketone[1] using p-toluenesulfonic acid (PTSA) or hydrochloric acid as a catalyst.

  • Causality for Yield: To overcome the unfavorable equilibrium of ketal formation, the reaction employs benzene or toluene as an azeotropic solvent in a Dean-Stark trap. The continuous physical removal of water drives the equilibrium forward, reliably achieving yields of 85–95%[1][3].

Route B: Condensation with Paraformaldehyde
  • Mechanism: The unsubstituted 5,5-bis(bromomethyl)-1,3-dioxane is synthesized using paraformaldehyde and an acid catalyst.

  • Causality for Yield: Formaldehyde is a highly reactive electrophile, making the forward reaction thermodynamically favorable. However, depolymerizing paraformaldehyde requires sustained heating, which can induce minor thermal degradation or oligomerization, typically capping isolated yields at 70–80%.

Route C: Transacetalization (Mild Conditions)
  • Mechanism: A modern alternative utilizing 1,1-dimethoxycyclohexane to form a spiro-undecane derivative[4].

  • Causality for Yield: Instead of producing water, this route produces methanol. Because transacetalization avoids aqueous biphasic intermediates, it can be conducted efficiently at room temperature[4]. This entirely prevents the thermal degradation of the heat-sensitive bromomethyl groups, pushing yields upward of 85%.

Quantitative Yield & Performance Comparison
Synthetic RouteReagent EquivalentCatalystReaction TempTimeEst. Isolated YieldKey Byproducts
A. Direct Acetalization Acetone / Aryl KetonePTSA / HCl80 °C (Reflux)12 h85–95%Water
B. Condensation ParaformaldehydeHCl90 °C (Reflux)14 h70–80%Water, oligomers
C. Transacetalization 1,1-DimethoxycyclohexaneMild Acid15–25 °C (RT)3–5 h>85%Methanol

Experimental Protocols & Self-Validating Workflows

The following methodologies detail the exact steps required for high-yield synthesis, emphasizing the chemical causality behind each operation to ensure a self-validating system.

ExperimentalWorkflow Step1 1. Reagent Mixing Diol + Carbonyl + Catalyst Step2 2. Reaction Execution Reflux (Water Removal) or RT Step1->Step2 Step3 3. Acid Neutralization Na2CO3 or Brine Wash Step2->Step3 Step4 4. Extraction & Drying Organic Solvent + MgSO4 Step3->Step4 Step5 5. Purification Evaporation & Crystallization Step4->Step5

Fig 2. Standardized experimental workflow for the synthesis of 1,3-dioxane derivatives.

Protocol 1: Synthesis via Azeotropic Distillation (Route A)

Target: 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane[3][5]

  • Reagent Loading: Combine 0.01 mol of 2,2-bis(bromomethyl)propane-1,3-diol with an excess of acetone (or specific ketone) in 70 mL of benzene[1].

    • Causality: Benzene acts as the azeotropic agent necessary for the physical removal of water.

  • Catalysis: Add a catalytic amount of PTSA (e.g., 0.1 g) or HCl[1][3].

    • Causality: Protonation of the carbonyl oxygen increases its electrophilicity, facilitating nucleophilic attack by the diol hydroxyl groups.

  • Azeotropic Distillation: Reflux the mixture in a flask equipped with a Dean-Stark trap until water no longer separates (approx. 12 hours)[1].

    • Causality: Continuous removal of water prevents the reverse hydrolysis reaction, locking the product in the cyclic dioxane form.

  • Neutralization & Extraction: Cool to room temperature, neutralize residual acid with sodium carbonate, and filter. Extract the residue with carbon tetrachloride or methylene chloride[3][4].

    • Causality: Neutralization is a critical validation step; any residual acid left during solvent evaporation will catalyze the cleavage of the newly formed acetal[3].

  • Drying & Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and evaporate to dryness to yield the highly pure reactant[3].

Protocol 2: Synthesis via Mild Transacetalization (Route C)

Target: 3,3-Bis(bromomethyl)-1,5-dioxaspiro[5.5]undecane[4]

  • Reagent Loading: Dissolve the diol in a polar aprotic solvent (e.g., DMSO) and add 1.1 equivalents of 1,1-dimethoxycyclohexane[4].

  • Reaction Execution: Add a mild acid catalyst and stir at room temperature (15–20 °C) for 3–5 hours[4].

    • Causality: Utilizing an acetal instead of a ketone allows the reaction to proceed under exceptionally mild conditions, preventing the thermal degradation of the bromomethyl moieties.

  • Workup: Add methylene chloride and wash the organic layer with a 10% brine solution[4].

    • Causality: Brine removes the methanol byproduct and catalyst while reducing the solubility of the organic product in the aqueous phase, maximizing recovery.

  • Crystallization: Distill the organic solvent and add methanol to induce crystallization. Stir for 2 hours, filter, and dry in vacuo[4].

    • Causality: Methanol serves as an anti-solvent for the highly hydrophobic spiro-dioxane, allowing for high-purity crystalline recovery without the need for column chromatography.

Analytical Validation

To ensure the integrity of the synthesized 1,3-dioxane ring, structural validation is required:

  • NMR Spectroscopy: 5,5-Bis(halomethyl)-1,3-dioxanes are characterized by rapid ring inversion at room temperature on the NMR time scale[1][6]. Low-temperature NMR is required to accurately calculate the interconversion barrier (approx. 8.9 kcal/mol) and observe distinct axial and equatorial protons[6].

  • X-Ray Crystallography: Confirms that the molecules adopt a stable chair conformation in the crystal lattice, verifying that no skeletal rearrangement of the neopentyl bromide groups occurred during synthesis[1][6].

References

  • Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane Source: PrepChem URL:[Link]

  • Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy-spiro[5,5]undecane and their derivatives (KR20170030279A)
  • Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane Source: ProQuest / Russian Journal of General Chemistry URL:[Link]

  • 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane Compound Summary (CID 14537228) Source: PubChem, National Institutes of Health URL:[Link]

  • Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane Source: ResearchGate URL:[Link]

  • The Dictionary of Substances and Their Effects, Second Edition (DOSE) Source: EPDF URL:[Link]

Sources

Validation

Environmental impact assessment of 5,5-Bis(bromomethyl)-1,3-dioxane vs alternatives

Publish Comparison Guide | Technical Report Executive Summary This guide provides a technical environmental impact assessment (EIA) of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (and its derivatives), a brominated fla...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide | Technical Report

Executive Summary

This guide provides a technical environmental impact assessment (EIA) of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (and its derivatives), a brominated flame retardant (BFR) intermediate.[1] It contrasts this compound with leading non-halogenated alternatives: Ammonium Polyphosphate (APP) and Aluminum Trihydroxide (ATH) .[1]

Key Finding: While 5,5-Bis(bromomethyl)-1,3-dioxane offers high flame retardancy efficiency through radical trapping, its environmental profile is compromised by its hydrolytic degradation into 2,2-bis(bromomethyl)-1,3-propanediol (BMP) , a substance identified by the National Toxicology Program (NTP) as a multisite carcinogen with high environmental persistence.[1] Alternatives like APP and ATH exhibit significantly lower toxicity profiles but require different loading strategies to achieve comparable performance.

Chemical Profile & Mechanism[1]

The Subject: 5,5-Bis(bromomethyl)-1,3-dioxane[1]
  • CAS Number: 43153-20-4 (for the 2,2-dimethyl derivative)[1]

  • Class: Brominated Flame Retardant (BFR), Heterocyclic Ketal.[1]

  • Primary Use: Reactive intermediate in resins; additive in polymers to confer V-0 flammability ratings.[1]

  • Mechanism: Gas-Phase Radical Quenching. Upon combustion, the weak C-Br bonds homolyze, releasing bromine radicals (Br[1]•). These radicals trap high-energy H[1]• and OH• radicals in the flame, inhibiting the chain reaction of combustion.

The Alternatives
AlternativeClassMechanism of Action
Ammonium Polyphosphate (APP) Phosphorus-based (Intumescent)Condensed-Phase Charring. Promotes the formation of a carbonaceous char layer that insulates the material and blocks oxygen transport.[1]
Aluminum Trihydroxide (ATH) Inorganic MineralEndothermic Cooling. Decomposes at ~200°C to release water vapor (34% by weight), cooling the substrate and diluting combustible gases.[1]

Environmental Fate Analysis

The environmental hazard of 5,5-Bis(bromomethyl)-1,3-dioxane is inextricably linked to its stability.[1] While the dioxane ring is relatively stable at neutral pH, it is an acetal/ketal structure susceptible to acid-catalyzed hydrolysis.[1]

Degradation Pathway

In acidic environments (e.g., acid rain, gastric fluid, industrial wastewater), the compound hydrolyzes to release its parent diol, BMP , and a carbonyl byproduct (acetone).[1]

HydrolysisPathway Dioxane 5,5-Bis(bromomethyl)- 2,2-dimethyl-1,3-dioxane Intermediate Hemiacetal Intermediate Dioxane->Intermediate + H2O / H+ BMP 2,2-Bis(bromomethyl)- 1,3-propanediol (BMP) (Carcinogen) Intermediate->BMP Hydrolysis Acetone Acetone (Biodegradable) Intermediate->Acetone Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of the dioxane derivative yielding the toxic BMP moiety.

Persistence & Bioaccumulation[1]
  • Dioxane Derivative: Moderate persistence.[1] The ketal linkage shields the molecule from rapid photolysis.

  • BMP (Hydrolysis Product): High Persistence. Studies indicate a half-life of >100 years in groundwater.[1] It resists biodegradation due to the steric hindrance of the two bromomethyl groups, which block enzymatic attack on the alcohol groups.

Toxicological Comparison

The following table synthesizes data from NTP studies and OECD guideline tests.

Parameter5,5-Bis(bromomethyl)-1,3-dioxane (via BMP)Ammonium Polyphosphate (APP)Aluminum Trihydroxide (ATH)
Acute Toxicity (Oral LD50) ~2,000 mg/kg (Rat)>2,000 mg/kg (Rat)>5,000 mg/kg (Rat)
Carcinogenicity Positive (NTP Study).[1] Multisite tumors in rats/mice (kidney, lung, Zymbal gland).[1]Negative / Not ClassifiedNegative (GRAS status)
Aquatic Toxicity (Daphnia EC50) Toxic. Estimated < 10 mg/L (Chronic effects driven by Br release).[1]Low Toxicity (> 100 mg/L)Low Toxicity (Insoluble, physical effects only)
Bioaccumulation Moderate (LogPow ~2.[1]1)Low (Hydrolyzes to phosphate)None (Inorganic)

Experimental Protocols for Validation

To validate these claims in a laboratory setting, the following self-validating protocols based on OECD guidelines are recommended.

Protocol A: Hydrolysis Kinetics (OECD 111)

Objective: Determine the stability of the dioxane ring at environmentally relevant pH levels.

  • Preparation: Prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0.

  • Dosing: Spike buffers with the test substance at a concentration below 0.01 M (ensure solubility).

  • Incubation: Incubate samples in the dark at 50°C (accelerated) and 25°C.

  • Sampling: Aliquot samples at t=0, 24h, 48h, 120h.

  • Analysis: Analyze via HPLC-UV or GC-MS.

    • Validation Check: Monitor for the appearance of the BMP peak. If BMP appears, the dioxane ring has cleaved.

  • Calculation: Plot ln(concentration) vs. time to determine the first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Daphnia magna Acute Immobilization (OECD 202)

Objective: Assess acute ecotoxicity of the parent compound vs. alternatives.

  • Test System: Young Daphnia magna (<24h old), 20 organisms per concentration (divided into 4 replicates of 5).

  • Test Medium: ISO standard water (pH 7.8, Hardness 250 mg/L CaCO3).[1]

  • Exposure: Static system, 48-hour duration, no feeding.

  • Concentrations: Control, plus 5 geometric series concentrations (e.g., 1, 3.2, 10, 32, 100 mg/L).

    • Note for ATH: Due to low solubility, prepare Water Accommodated Fractions (WAF).[1]

  • Observation: Record immobilization (inability to swim for 15s) at 24h and 48h.

  • Endpoint: Calculate EC50 using Probit analysis.

    • Validation Check: Control mortality must be <10%.[1][2] Dissolved oxygen must remain >3 mg/L.[1][2]

Comparative Assessment Workflow

The decision to substitute 5,5-Bis(bromomethyl)-1,3-dioxane should follow this logic flow:

AssessmentWorkflow Start Start Assessment PerfCheck Is V-0 Flammability Required at Low Loading (<10%)? Start->PerfCheck ToxCheck Is Product for Human Contact or Environmental Release? PerfCheck->ToxCheck No (Flexible) UseBFR Use 5,5-Bis(bromomethyl)-1,3-dioxane (Strict Containment Required) PerfCheck->UseBFR Yes (Critical) ToxCheck->UseBFR No (Closed System) UseAPP Substitute with APP (Intumescent System) ToxCheck->UseAPP Yes (Polymer Matrix) UseATH Substitute with ATH (High Loading Tolerated) ToxCheck->UseATH Yes (Elastomer/Cable)

Figure 2: Decision matrix for selecting between Brominated vs. Halogen-Free flame retardants.

Conclusion

While 5,5-Bis(bromomethyl)-1,3-dioxane provides efficient flame retardancy, its environmental impact is severe due to the formation of BMP , a persistent carcinogen.[1]

  • For High-Risk Applications: If the end-product involves human contact or potential environmental leaching, substitution is strongly recommended.[1]

  • Best Alternatives: APP is the superior alternative for maintaining mechanical properties in thermoplastics, while ATH is ideal for wire and cable applications where high filler loading is acceptable.

References

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2,2-Bis(bromomethyl)-1,3-propanediol (FR-1138) in F344/N Rats and B6C3F1 Mice.[1] Technical Report Series No. 452.[1] Link

  • OECD. Test No. 111: Hydrolysis as a Function of pH.[1][3][4][5] OECD Guidelines for the Testing of Chemicals, Section 1. Link

  • OECD. Test No. 202: Daphnia sp.[1][2][6][7][8] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. Link[1]

  • PubChem. 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (Compound Summary). National Library of Medicine. Link[1]

  • Stockholm Convention. Guidance on alternative flame retardants to the use of commercial pentabromodiphenylether (c-PentaBDE).[1]Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 5,5-Bis(bromomethyl)-1,3-dioxane

The following technical guide details the proper disposal procedures for 5,5-Bis(bromomethyl)-1,3-dioxane . [1][2] Executive Summary & Chemical Identification 5,5-Bis(bromomethyl)-1,3-dioxane is a halogenated heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 5,5-Bis(bromomethyl)-1,3-dioxane .

[1][2]

Executive Summary & Chemical Identification

5,5-Bis(bromomethyl)-1,3-dioxane is a halogenated heterocyclic compound typically utilized as an intermediate in the synthesis of flame retardants and complex pharmaceutical scaffolds.[1][2] Its structural core—a 1,3-dioxane ring substituted with two reactive bromomethyl groups—dictates its handling and disposal requirements.[2]

Unlike simple solvents, this compound possesses dual hazards: alkylating potential (due to the primary alkyl bromides) and halogenated combustion byproducts (HBr).[1][2] Disposal must strictly follow high-temperature incineration protocols to prevent the formation of brominated dioxins/furans.[2]

Chemical Verification

Before initiating disposal, verify the specific derivative in your inventory. This guide applies to the parent compound and its common commercial analog:

Chemical NameCAS Registry No.Physical StatePrimary Hazard
5,5-Bis(bromomethyl)-1,3-dioxane Verify specific lotSolid/Semi-solidAlkylating Agent, Irritant
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane 43153-20-4 Solid (MP ~80°C)Alkylating Agent, Irritant

Critical Note: The disposal protocols below are chemically validated for both analogs due to their shared functional groups.

Pre-Disposal Assessment & Segregation[1]

Effective disposal begins at the bench.[2] You must segregate this compound from incompatible waste streams immediately upon generation.[2]

The "Why" Behind Segregation
  • Oxidizer Incompatibility: The dioxane ring is an ether/acetal linkage.[2] While generally stable, mixing with strong oxidizers (e.g., concentrated nitric acid, permanganates) can lead to ring cleavage and exothermic runaway.[2]

  • Halogen Content: This compound contains significant bromine by weight.[2] Mixing it with non-halogenated solvents (e.g., acetone, methanol) dilutes the BTU value and complicates the incineration process, often incurring "off-spec" surcharges from waste handlers.[1][2]

Waste Stream Decision Matrix

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Crystalline/Powder Liquid In Solution / Mixture StateCheck->Liquid Dissolved BinSolid Stream A: Solid Halogenated Waste (Label: Toxic, Irritant) Solid->BinSolid Double Bag & Tag SolventCheck Is Solvent Halogenated? Liquid->SolventCheck BinHaloLiq Stream B: Halogenated Solvent Waste (High BTU Incineration) SolventCheck->BinHaloLiq Yes (DCM, Chloroform) SolventCheck->BinHaloLiq No (Methanol, Ethyl Acetate) *Segregate as Halo due to solute* BinNonHalo Stream C: Non-Halogenated Waste (Do NOT use for >1% concentration) SolventCheck->BinNonHalo Prohibited Path

Figure 1: Decision matrix for segregating 5,5-Bis(bromomethyl)-1,3-dioxane waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often mandates classification as a halogenated waste stream.[2]

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, recrystallization residues, spill cleanup solids.[1][2]

  • Primary Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar or a glass jar with a chemically resistant (Teflon-lined) cap.

    • Reasoning: HDPE is resistant to alkyl halides and prevents physical permeation.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "5,5-Bis(bromomethyl)-1,3-dioxane"[1][2][3][4]

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil polyethylene) to contain any potential exterior residue.

  • Storage: Store in the Solid Waste Accumulation Area , away from oxidizers and heat sources.[2]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, wash solvents.[1][2]

  • Compatibility Check: Ensure the waste solvent is compatible with the carboy material (typically HDPE or Steel).[2]

    • Caution: If the solution is highly acidic (pH < 2), do not use steel drums; use HDPE.[2]

  • Transfer: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Do not fill beyond 90% capacity to allow for thermal expansion.[2]

  • Record Keeping: Log the addition on the carboy’s accumulation log. Estimate the percentage of 5,5-Bis(bromomethyl)-1,3-dioxane (e.g., "DCM (95%), Brominated Dioxane (5%)").

    • Reasoning: Incinerators need to know the halogen load to adjust scrubber parameters for HBr neutralization.[2]

Protocol C: Emergency Spill Cleanup

For spills < 100g in a laboratory setting.[2]

  • PPE: Don Nitrile gloves (double gloving recommended) or Silver Shield® laminate gloves, safety goggles, and a lab coat.[2]

  • Isolation: Evacuate the immediate area.

  • Adsorption:

    • Liquids: Cover with a 1:1 mixture of vermiculite and activated charcoal . The charcoal helps adsorb organic vapors.[2]

    • Solids: Dampen a paper towel with ethanol/water to gently wipe up powder without creating dust.[2]

  • Collection: Scoop material into a disposable wide-mouth jar.

  • Decontamination: Wash the surface with a dilute surfactant solution (soap/water) followed by an ethanol wipe.[2] Place all wipes into the solid waste jar.

Regulatory & Logistics Information

When handing off waste to your Environmental Health & Safety (EHS) team or a third-party contractor (e.g., Veolia, Clean Harbors), provide the following data to ensure compliance with RCRA (Resource Conservation and Recovery Act) and DOT regulations.

Waste Classification[1][2]
  • RCRA Code: This compound is generally not a P- or U-listed waste.[2]

    • It is typically classified as a Characteristic Waste if it exhibits ignitability (D001) due to the solvent it is dissolved in.[2]

    • If pure, it is often profiled as "Non-Regulated Hazardous Waste" or "State-Regulated Waste" (depending on state laws like California's Title 22).[1][2]

  • DOT Shipping Name (Generic):

    • UN 3077, Environmentally hazardous substance, solid, n.o.s. (5,5-Bis(bromomethyl)-1,3-dioxane), 9, PG III[1][2]

    • Note: Use UN 3082 for liquids.[2]

Incineration Requirements

The ultimate fate of this molecule must be High-Temperature Incineration .[2]

  • Temperature: >1100°C (Standard for halogenated organics).[1][2]

  • Residence Time: >2 seconds.[2]

  • Scrubbing: The facility must be equipped with wet scrubbers to capture Hydrogen Bromide (HBr) gas generated during combustion.[1][2]

  • Prohibition: Never dispose of this chemical via sanitary sewer (drain) or standard landfill.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14537228, 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[2] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5,5-Bis(bromomethyl)-1,3-dioxane

Executive Safety Summary: The "Why" Behind the Protocol Immediate Hazard Profile: 5,5-Bis(bromomethyl)-1,3-dioxane (CAS: 5414-19-7) acts as a bifunctional alkylating agent. While often classified primarily as an irritant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Why" Behind the Protocol

Immediate Hazard Profile: 5,5-Bis(bromomethyl)-1,3-dioxane (CAS: 5414-19-7) acts as a bifunctional alkylating agent. While often classified primarily as an irritant (Skin Irrit. 2, Eye Dam. 1), its chemical structure dictates a higher tier of precaution than standard laboratory reagents.

The Mechanistic Risk (Causality):

  • Ocular Hydrolysis: The bromomethyl moieties are susceptible to hydrolysis upon contact with the aqueous environment of the eye. This reaction releases hydrobromic acid (HBr) in situ, leading to immediate, potentially irreversible corneal opacity (H318) [1].

  • Alkylating Potential: As a bis-electrophile, this compound can cross-link biological nucleophiles (DNA/Proteins). While not always explicitly flagged as a carcinogen in basic SDSs, structurally similar alkyl bromides are treated as potential mutagens in drug development pipelines [2].

  • Physical State: Being a solid (MP ~80°C), the primary vector for exposure is dust inhalation and static-induced dispersal during weighing.

The PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operation.[1][2]

Protection ZoneStandard Operation (Weighing <1g, Closed Transfer)High-Risk Operation (Scale-up >10g, Spill Cleanup, Solution Handling)Technical Rationale
Hand Protection Double Nitrile (min 0.11 mm outer)Laminate (Silver Shield/4H) under NitrileBrominated organics permeate standard nitrile. Laminates provide >4h break-through time [3].
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses are insufficient. Dust entry or solution splash causes severe damage.
Respiratory Fume Hood (Face velocity 0.5 m/s)P3/N99 Respirator (if hood unavailable)Prevents inhalation of dust particulate which irritates the respiratory tract (H335).
Body Defense Lab Coat (Cotton/Polyester) + Long SleevesTyvek® Sleeves or Disposable CoverallPrevents dust accumulation on street clothes; Tyvek resists dry particulate penetration.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing (The Critical Zone)

The highest risk of exposure occurs during the transfer of the solid due to static charge.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or wipe on the spatula and weigh boat before touching the compound. Brominated solids are prone to "jumping" due to static.

  • The "Clean-Hand/Dirty-Hand" System:

    • Left Hand (Clean): Opens hood sash, adjusts nitrogen flow.

    • Right Hand (Dirty): Holds spatula, touches chemical container.

    • Goal: Never contaminate the hood sash handle or balance buttons.

Phase B: Reaction Setup
  • Solvent Selection: When dissolving, add solvent slowly down the side of the vessel to minimize aerosolization.

  • Temperature Control: If heating is required, ensure a reflux condenser is active before heating begins. The vapor pressure of the bromide increases significantly with temperature.

  • Vessel Venting: Do not seal the reaction vessel hermetically if heating; use a nitrogen bubbler to prevent pressure buildup.

Phase C: Decontamination & Doffing

Self-Validating Step: Assume your outer gloves are contaminated.[3]

  • Wipe Down: Clean the balance area with a tissue soaked in acetone, then dispose of the tissue as solid hazardous waste.

  • Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves without skin contact.

  • Wash: Wash hands with soap and water immediately, even if no exposure was felt.

Visualization: The Safe Handling Loop

This workflow illustrates the logical flow of safety checks required to maintain containment.

SafeHandlingLoop cluster_hood Fume Hood Containment Zone Start START: Task Assessment CheckGloves Check Glove Integrity (Air Inflation Test) Start->CheckGloves 1. Inspect StaticControl Static Mitigation (Anti-static Gun/Wipe) CheckGloves->StaticControl 2. Prep Handling Handling/Weighing (Inside Fume Hood) StaticControl->Handling 3. Execute Decon Decontamination (Acetone Wipe) Handling->Decon 4. Clean Disposal Disposal (Halogenated Waste) Decon->Disposal 5. Finish Disposal->Start Reset

Caption: The "Safe Handling Loop" ensures that containment is maintained from the moment gloves are inspected until the waste is sealed.

Emergency Response & Disposal

Spill Management:

  • Solid Spill: Do not sweep vigorously (creates dust). Cover with a wet paper towel (water/acetone) to dampen, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials like sawdust.

Disposal Pathways:

  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with general organic solvents if your facility recycles non-halogenated solvents.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic (hydrolysis risk).

  • Labeling: Must explicitly state "Contains Brominated Organics" to alert waste handlers of potential lachrymator/irritant properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14537228, 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (Analogous Hazards). Retrieved from [Link]

Sources

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